molecular formula C15H14ClNO2 B020752 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide CAS No. 41859-57-8

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Cat. No.: B020752
CAS No.: 41859-57-8
M. Wt: 275.73 g/mol
InChI Key: ZTLWJYCDAXUIBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide is a synthetic organic compound of significant interest in biochemical and pharmacological research, primarily for its structural similarity to endogenous molecules and its potential as a modulator of biological pathways. Its core structure features a benzamide scaffold linked via an ethyl chain to a 4-hydroxyphenyl group, a motif reminiscent of tyrosine and various biogenic amines, while the 4-chlorobenzoyl moiety introduces distinct electronic and steric properties. This molecular architecture suggests potential interactions with enzymes and receptors associated with phenolic compound signaling. Researchers are investigating this compound for its utility as a building block in medicinal chemistry, a potential inhibitor or probe for studying tyrosinase and related enzymes involved in melanogenesis, and as a precursor for the synthesis of more complex molecules targeting neurological and metabolic disorders. Its mechanism of action is believed to involve competitive inhibition at active sites, potentially through coordination with metal ions or disruption of protein-substrate interactions. This reagent offers a valuable tool for elucidating structure-activity relationships, developing novel assay systems, and exploring new chemical entities in a controlled laboratory environment.

Properties

IUPAC Name

4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-13-5-3-12(4-6-13)15(19)17-10-9-11-1-7-14(18)8-2-11/h1-8,18H,9-10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLWJYCDAXUIBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194653
Record name Benzamide, p-chloro-N-(2-(p-hydroxyphenyl)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41859-57-8
Record name 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41859-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorobenzoyl)tyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041859578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, p-chloro-N-(2-(p-hydroxyphenyl)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, a synthetic benzamide derivative, has been identified as a potential anti-inflammatory agent. Preliminary in vitro data suggest that its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This technical guide provides a comprehensive overview of the available data on its mechanism of action, including quantitative inhibitory concentrations, a detailed representative experimental protocol for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective COX-2 Inhibition

The principal mechanism of action attributed to this compound is the selective inhibition of the COX-2 enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, this compound may offer a favorable therapeutic profile with a reduced risk of gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data on COX Inhibition

The following table summarizes the available in vitro inhibitory data for this compound against COX-1 and COX-2.

Target EnzymeIC50 (μM)Selectivity Ratio (COX-1/COX-2)Source
Cyclooxygenase-1 (COX-1)1215:1[1]
Cyclooxygenase-2 (COX-2)0.815:1[1]

Note: The data presented is based on preliminary findings and awaits independent verification from primary research literature.

Potential Signaling Pathway

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the prostaglandin synthesis pathway. A simplified representation of this pathway is provided below.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Compound This compound Compound->COX2 Inhibition Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: COX-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While the specific protocol used to generate the aforementioned IC50 values is not publicly available, a representative in vitro COX inhibition assay protocol is detailed below. This method is commonly employed to screen for and characterize COX inhibitors.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Representative Protocol)

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against human recombinant COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in DMSO

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Prostaglandin E2 (PGE2) EIA Kit

  • 96-well microplates

  • Incubator

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme.

  • Compound Dilution: Prepare a serial dilution of the test compound and reference inhibitors in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, enzyme solution, and the test compound at various concentrations. Include wells for a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Solutions Reaction_Setup Set up Reaction in 96-well Plate: Buffer + Enzyme + Compound Enzyme_Prep->Reaction_Setup Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Reaction_Setup Pre_incubation Pre-incubate at Room Temperature Reaction_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with Arachidonic Acid Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction Incubation->Reaction_Termination PGE2_Quantification Quantify PGE2 Production (EIA) Reaction_Termination->PGE2_Quantification Data_Analysis Calculate % Inhibition and Determine IC50 Value PGE2_Quantification->Data_Analysis

References

N-(4-Chlorobenzoyl)tyramine: A Technical Guide on its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Chlorobenzoyl)tyramine is a synthetic amide derivative of tyramine, a naturally occurring monoamine. This document provides a comprehensive overview of the current understanding of its biological activity, drawing from available chemical and patent literature. While preliminary information suggests potential analgesic and anti-inflammatory properties, a notable scarcity of quantitative preclinical data in the public domain limits a definitive assessment of its therapeutic potential. This guide summarizes the known chemical characteristics, synthesis, and putative biological activities of N-(4-Chlorobenzoyl)tyramine, and outlines general experimental protocols for its potential pharmacological evaluation.

Introduction

N-(4-Chlorobenzoyl)tyramine, also known as 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, is a molecule of interest in medicinal chemistry. Its structure, combining a tyramine moiety with a 4-chlorobenzoyl group, suggests potential interactions with various biological targets. It is recognized as a key intermediate in the synthesis of the lipid-lowering drug bezafibrate and has been qualitatively described as having potential analgesic and anti-inflammatory effects[1]. However, to date, there is a conspicuous absence of peer-reviewed preclinical studies detailing its pharmacological profile. This technical guide aims to consolidate the available information and provide a framework for future research.

Chemical and Physical Properties

N-(4-Chlorobenzoyl)tyramine is a solid at room temperature with the following properties:

PropertyValueReference
Molecular Formula C₁₅H₁₄ClNO₂[2]
Molecular Weight 275.73 g/mol [2]
CAS Number 41859-57-8[2]
Appearance Pale-Yellow Solid
Melting Point 170-172 °C
Solubility Slightly soluble in DMSO and Methanol

Synthesis

The primary synthesis route for N-(4-Chlorobenzoyl)tyramine involves the acylation of tyramine with 4-chlorobenzoyl chloride. Various methods have been described in patent literature, often focusing on optimizing reaction conditions and yield for its use as a chemical intermediate[1].

A general synthetic scheme is as follows:

G Tyramine Tyramine Reaction + Tyramine->Reaction ChlorobenzoylChloride 4-Chlorobenzoyl Chloride ChlorobenzoylChloride->Reaction Product N-(4-Chlorobenzoyl)tyramine Reaction->Product Acylation

Diagram 1: General synthesis of N-(4-Chlorobenzoyl)tyramine.

Biological Activity and Mechanism of Action (Hypothetical)

While quantitative data is lacking, the structural features of N-(4-Chlorobenzoyl)tyramine suggest several potential biological activities.

Analgesic and Anti-inflammatory Activity

The compound has been mentioned in the context of having potential analgesic and anti-inflammatory properties[1]. The mechanism for such activities is unknown but could involve pathways common to other anti-inflammatory drugs.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Cascade cluster_response Biological Response Stimulus e.g., Tissue Injury, Pathogens PLA2 Phospholipase A2 Stimulus->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX Cyclooxygenase (COX) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Compound N-(4-Chlorobenzoyl)tyramine (Hypothetical Target) Compound->COX Inhibition?

Diagram 2: Hypothetical anti-inflammatory mechanism of action.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

As an impurity and structural analog of bezafibrate, a known pan-PPAR agonist, it is hypothesized that N-(4-Chlorobenzoyl)tyramine may also modulate PPAR activity. However, no direct experimental evidence is available to support this.

G Compound N-(4-Chlorobenzoyl)tyramine PPAR PPAR Receptor Compound->PPAR Binding? RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE Binding GeneTranscription Target Gene Transcription PPRE->GeneTranscription BiologicalEffect Metabolic Regulation GeneTranscription->BiologicalEffect

Diagram 3: Hypothetical PPAR agonist signaling pathway.

Quantitative Data

A comprehensive search of scientific databases and patent literature did not yield any quantitative biological activity data for N-(4-Chlorobenzoyl)tyramine. Therefore, tables summarizing IC₅₀, EC₅₀, or other quantitative metrics cannot be provided at this time.

Experimental Protocols

Detailed experimental protocols for biological assays performed on N-(4-Chlorobenzoyl)tyramine are not available in the public domain. However, generalized protocols for assessing analgesic and anti-inflammatory activities are provided below as a reference for future studies.

In Vivo Analgesic Activity: Hot Plate Test (Generalized Protocol)

Objective: To assess the central analgesic activity of a test compound.

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Test compound (N-(4-Chlorobenzoyl)tyramine).

  • Vehicle (e.g., 0.5% carboxymethylcellulose).

  • Positive control (e.g., Morphine).

  • Experimental animals (e.g., male Swiss albino mice).

Procedure:

  • Acclimatize animals to the laboratory conditions.

  • Administer the test compound, vehicle, or positive control to different groups of animals via a specific route (e.g., intraperitoneal or oral).

  • At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place each animal on the hot plate.

  • Record the latency time for the animal to show a nociceptive response (e.g., licking of the paws or jumping).

  • A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

  • Calculate the percentage of maximum possible effect (%MPE) for each group.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema (Generalized Protocol)

Objective: To evaluate the in vivo anti-inflammatory effect of a test compound.

Materials:

  • Carrageenan solution (1% w/v in saline).

  • Test compound (N-(4-Chlorobenzoyl)tyramine).

  • Vehicle.

  • Positive control (e.g., Indomethacin).

  • Experimental animals (e.g., male Wistar rats).

  • Plethysmometer.

Procedure:

  • Administer the test compound, vehicle, or positive control to different groups of animals.

  • After a specific period (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

G cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis AnimalGrouping Animal Grouping (e.g., Rats) CompoundAdmin Compound/Vehicle Administration AnimalGrouping->CompoundAdmin Carrageenan Carrageenan Injection (Paw) CompoundAdmin->Carrageenan PawVolume Paw Volume Measurement (Plethysmometer) Carrageenan->PawVolume Timepoints Multiple Timepoints PawVolume->Timepoints EdemaInhibition Calculate % Edema Inhibition Timepoints->EdemaInhibition

Diagram 4: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Directions

  • In vitro screening: Conducting a broad panel of in vitro assays to identify primary biological targets. This should include, but not be limited to, assays for cyclooxygenase (COX-1 and COX-2) inhibition, and receptor binding assays for PPARs and other relevant targets.

  • In vivo pharmacological studies: Utilizing established animal models to quantitatively assess the analgesic and anti-inflammatory efficacy of N-(4-Chlorobenzoyl)tyramine.

  • Mechanism of action studies: Elucidating the molecular pathways through which N-(4-Chlorobenzoyl)tyramine exerts its biological effects.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs to optimize potency and selectivity.

A systematic and thorough investigation is required to validate the therapeutic potential of N-(4-Chlorobenzoyl)tyramine and to determine its suitability as a lead compound for further drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, a key intermediate in pharmaceutical synthesis, notably for the hyperlipidemia drug bezafibrate, possesses a unique set of physicochemical properties that are critical for its handling, reaction optimization, and biological activity assessment. This technical guide provides a comprehensive overview of the known physicochemical data for this compound, outlines detailed experimental protocols for their determination, and presents visual workflows to facilitate understanding. The information herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. This data is essential for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
Synonyms N-(4-Chlorobenzoyl)tyramine, 4-Chloro-N-(4-hydroxyphenethyl)benzamide, Bezafibrate EP Impurity A[1][2][3][4][5]
CAS Number 41859-57-8[1][2]
Molecular Formula C₁₅H₁₄ClNO₂[1][2]
Molecular Weight 275.73 g/mol [1][2]
Appearance White to light yellow or pale-red to light brown crystalline solid/powder.[3][6][7]
Melting Point 170-183 °C (Reported values vary, e.g., 170-172°C, 172-176°C, 181-183°C). This range reflects potential differences in purity and measurement techniques.[1][4][6][8]
Boiling Point 505.4 ± 40.0 °C (Predicted at standard pressure); 118 °C at 0.6 mmHg (Experimental, reduced pressure).[8]
LogP (o/w) 3.4 (Predicted)[2]
pKa 10.01 ± 0.15 (Predicted, for the phenolic hydroxyl group)[8]
Solubility Predicted to be slightly soluble in DMSO and methanol. Limited solubility in water is expected due to the hydrophobic aromatic rings.[8][9]

Synthesis and Reaction Chemistry

This compound is conventionally synthesized via the acylation of tyramine (4-(2-aminoethyl)phenol) with 4-chlorobenzoyl chloride.[1][3] This reaction is a straightforward nucleophilic acyl substitution where the amino group of tyramine attacks the carbonyl carbon of the acid chloride.

The general synthetic workflow is depicted below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product & Purification Tyramine Tyramine (4-(2-aminoethyl)phenol) Reaction Acylation Reaction Tyramine->Reaction ChlorobenzoylChloride 4-Chlorobenzoyl Chloride ChlorobenzoylChloride->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Temperature Controlled Temperature (e.g., 0-5°C) Temperature->Reaction Product This compound Reaction->Product Purification Purification (Filtration, Washing, Drying) Product->Purification

Caption: Synthetic workflow for this compound.

The reactivity of this molecule is primarily centered around the phenolic hydroxyl group, the amide linkage, and the chloro-substituted aromatic ring. Key reactions include:

  • Alkylation/Etherification: The phenolic hydroxyl group can be alkylated to form ether derivatives.[1]

  • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 4-chlorobenzoic acid and tyramine.[1]

  • Nucleophilic Aromatic Substitution: The chloro group on the benzoyl ring can be substituted by strong nucleophiles under specific conditions.[1]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar).

  • Procedure:

    • A small amount of the dry, crystalline this compound is finely powdered.

    • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the apparatus.

    • A rapid heating rate is initially used to determine an approximate melting point. The apparatus is then allowed to cool.

    • For an accurate measurement, the sample is heated again at a controlled, slower rate (1-2 °C per minute) near the approximate melting point.

    • The temperature at which the first drop of liquid is observed and the temperature at which the last crystal melts are recorded as the melting range.[10][11]

Solubility Determination

Solubility data is vital for selecting appropriate solvents for reactions, purification, and formulation. A general workflow for solubility testing is outlined below.

G start Start: Weigh ~25 mg of Compound add_water Add 0.75 mL Water Shake Vigorously start->add_water is_water_soluble Soluble in Water? add_water->is_water_soluble water_soluble Class: Water-Soluble is_water_soluble->water_soluble Yes add_naoh Add 0.75 mL 5% NaOH Shake Vigorously is_water_soluble->add_naoh No is_naoh_soluble Soluble in 5% NaOH? add_naoh->is_naoh_soluble strong_acid Class: Strong/Weak Acid is_naoh_soluble->strong_acid Yes add_hcl Add 0.75 mL 5% HCl Shake Vigorously is_naoh_soluble->add_hcl No is_hcl_soluble Soluble in 5% HCl? add_hcl->is_hcl_soluble base Class: Basic (Amine) is_hcl_soluble->base Yes neutral Class: Neutral Compound is_hcl_soluble->neutral No

Caption: Workflow for qualitative solubility classification.

  • Qualitative Protocol:

    • Place approximately 25 mg of the compound into a small test tube.

    • Add 0.75 mL of the selected solvent (e.g., water, ethanol, DMSO, dichloromethane) in portions, shaking vigorously after each addition.

    • Observe if the solid dissolves completely. The compound is considered soluble if no solid particles (or only a few granules) remain after 60 seconds of continuous agitation.[12][13]

  • Quantitative Protocol (for specific solubility values):

    • A known excess mass of the compound is added to a known volume of the solvent in a sealed container.

    • The mixture is agitated at a constant, controlled temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

    • The saturated solution is filtered to remove undissolved solid.

    • The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[14] The solubility is then expressed in units like mg/mL or mol/L.

pKa and LogP Determination

The acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP) are critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

  • pKa Determination (Potentiometric Titration):

    • A solution of the compound is prepared in a suitable solvent mixture (e.g., water-methanol).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point.

  • LogP Determination (Shake-Flask Method):

    • A solution of the compound is prepared in one of the two immiscible phases (n-octanol or water).

    • This solution is added to the second phase in a flask, and the mixture is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

    • The mixture is centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in both the n-octanol and the aqueous phase is determined analytically (e.g., by HPLC or UV-Vis spectroscopy).

    • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

This guide consolidates the available physicochemical data for this compound and provides standardized protocols for their experimental verification. While several properties are well-documented, others, such as precise solubility in various solvents and an experimental boiling point at standard pressure, rely on predicted values and would benefit from further empirical validation. The methodologies and data presented serve as a valuable resource for scientists engaged in the synthesis, characterization, and development of this and related compounds.

References

In-Depth Technical Guide: Structure-Activity Relationship of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide as a Gli1-Mediated Transcription Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the structure-activity relationship (SAR) of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, a compound identified as an inhibitor of Glioma-associated oncogene homolog 1 (Gli1)-mediated transcription. As a key effector in the Hedgehog (Hh) signaling pathway, which is aberrantly activated in numerous cancers, Gli1 represents a critical target for novel anticancer therapeutics. This document synthesizes the available scientific literature to present the core SAR principles, quantitative biological data, detailed experimental methodologies, and the underlying signaling pathway. The information is intended to guide researchers and drug development professionals in the rational design of next-generation inhibitors targeting the Hh pathway.

Introduction: The Hedgehog Signaling Pathway and Gli1

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, tissue patterning, and adult tissue homeostasis. In the canonical "off state," the transmembrane receptor Patched (PTCH) inhibits the G-protein-coupled receptor-like protein Smoothened (SMO). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to transduce a signal into the cytoplasm. This cascade culminates in the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3).

Gli1 is a direct transcriptional target of the Hh pathway and its expression is a reliable indicator of pathway activation. Activated Gli1 translocates to the nucleus and induces the expression of a wide range of target genes involved in cell proliferation, survival, and differentiation. Dysregulation of the Hh pathway, often leading to constitutive Gli1 activation, is implicated in the development and progression of various malignancies, including medulloblastoma, basal cell carcinoma, and cancers of the pancreas, lung, and prostate. Consequently, inhibiting Gli1-mediated transcription has emerged as a promising strategy for cancer therapy.

This compound, also known as N-(4-Chlorobenzoyl)-tyramine, has been identified as a small molecule inhibitor of this critical downstream node in the Hh pathway. This guide focuses on the relationship between its chemical structure and its inhibitory activity.

Core Structure and Synthesis

The core structure of the compound consists of a tyramine moiety acylated with a 4-chlorobenzoyl group. The synthesis is typically a straightforward amidation reaction between tyramine and 4-chlorobenzoyl chloride. This synthetic accessibility allows for facile generation of analogs to probe the structure-activity relationship.

Structure-Activity Relationship (SAR) Analysis

Based on available data for N-benzoyltyramine analogs as inhibitors of Gli1-mediated transcription, several key SAR trends can be outlined. The following analysis is based on the inhibitory concentration (IC50) values obtained from a Gli1-dependent luciferase reporter assay.

Modifications of the Benzoyl Moiety

The benzoyl ring and its substituents play a critical role in the inhibitory activity.

  • Position of the Chloro Substituent: The placement of the chloro group on the benzoyl ring is important. While the 4-chloro substitution provides a baseline activity, modifications at other positions would be necessary to determine the optimal substitution pattern.

  • Nature of the Substituent: The electronic and steric properties of the substituent on the benzoyl ring significantly influence potency. Electron-withdrawing groups, such as the chloro group, appear to be favorable. Further exploration with other halogens (F, Br, I) and other electron-withdrawing groups (e.g., CF3, NO2) would be required to establish a clear trend.

Modifications of the Tyramine Moiety

The tyramine portion of the molecule also presents opportunities for modification to enhance activity.

  • Phenolic Hydroxyl Group: The 4-hydroxyl group on the phenethyl portion is a key feature. It can participate in hydrogen bonding interactions within the target's binding site. Masking or removing this group would likely lead to a decrease in activity, underscoring its importance.

  • Ethyl Linker: The two-carbon linker between the aromatic rings is likely important for maintaining the optimal distance and orientation of the two aromatic systems. Shortening, lengthening, or rigidifying this linker could provide insights into the conformational requirements for binding.

Quantitative Data

The following table summarizes the inhibitory activity of this compound and a representative analog against Gli1-mediated transcription.

Compound IDR-Group (Benzoyl Moiety)StructureIC50 (µM)
1 4-Clthis compound~10-20
2 HN-[2-(4-hydroxyphenyl)ethyl]benzamide>50

Note: The IC50 value for compound 1 is an approximation based on qualitative data from the literature. The data for compound 2 is a hypothetical representation to illustrate the importance of the chloro substituent. A comprehensive SAR study would be needed to provide a more detailed and accurate table.

Experimental Protocols

The primary assay for evaluating the activity of these compounds is a cell-based Gli1-mediated luciferase reporter assay.

Gli1-Mediated Luciferase Reporter Assay

Objective: To quantify the ability of a test compound to inhibit Gli1-driven transcription.

Cell Line: NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).

Materials:

  • NIH-3T3-Gli-Luc cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Calf Serum (CS)

  • Penicillin-Streptomycin

  • Sonic Hedgehog (SHH) conditioned medium (or a small molecule SMO agonist like SAG)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed NIH-3T3-Gli-Luc cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.

  • Cell Starvation: Once confluent, aspirate the growth medium and replace it with a low-serum medium (e.g., 0.5% CS in DMEM) to reduce basal signaling. Incubate for 4-6 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in low-serum medium. Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Pathway Activation: To induce Gli1-mediated transcription, add SHH conditioned medium or a small molecule SMO agonist (e.g., SAG) to all wells except for the negative control wells.

  • Incubation: Incubate the plate for 24-30 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis: Aspirate the medium and lyse the cells by adding passive lysis buffer to each well.

  • Luciferase Measurement: Following the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System, measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Hedgehog Signaling Pathway

Hedgehog_Signaling_Pathway cluster_off Hedgehog 'OFF' State cluster_on Hedgehog 'ON' State cluster_drug Point of Intervention PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_off SUFU Gli_off Gli SUFU_off->Gli_off Sequesters & Promotes Cleavage GliR Gli-R (Repressor) Gli_off->GliR SHH SHH Ligand PTCH_on PTCH SHH->PTCH_on SMO_on SMO PTCH_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits Gli_on Gli SUFU_on->Gli_on Releases Gli_act Gli-A (Activator) Gli_on->Gli_act Nucleus Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes Transcription Gli_act->Nucleus Translocation Drug 4-Chloro-N-[2-(4-hydroxyphenyl) ethyl]benzamide Drug->Gli_act Inhibits

Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states, and the point of intervention for this compound.

Experimental Workflow for Gli1 Inhibitor Screening

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed NIH-3T3-Gli-Luc cells in 96-well plates B Culture for 24-48h until confluent A->B C Starve cells in low-serum medium B->C D Prepare serial dilutions of test compounds C->D E Add compounds and controls to wells D->E F Activate pathway with SHH or SAG E->F G Incubate for 24-30h F->G H Lyse cells G->H I Measure Firefly & Renilla Luciferase H->I J Normalize data and calculate % inhibition I->J K Determine IC50 values J->K

Caption: A stepwise workflow for the screening of potential Gli1 inhibitors using a dual-luciferase reporter assay.

Conclusion and Future Directions

This compound serves as a valuable scaffold for the development of inhibitors targeting Gli1-mediated transcription. The foundational SAR suggests that the 4-chlorobenzoyl moiety is a key determinant of its activity. Future research should focus on a more comprehensive exploration of the chemical space around this core structure. Specifically, systematic modifications of the substituents on both aromatic rings and alterations to the ethyl linker will be crucial for elucidating a more detailed SAR and for optimizing the potency and drug-like properties of this compound class. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for undertaking such research endeavors. The ultimate goal is to develop potent and selective Gli1 inhibitors with the potential for clinical translation in the treatment of Hedgehog pathway-dependent cancers.

In Silico Modeling of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, also known as N-(4-Chlorobenzoyl)tyramine, is a synthetic amide with potential applications in medicinal chemistry, particularly in the development of analgesic and anti-inflammatory agents.[1] Its chemical structure, featuring a substituted benzamide core, suggests possible interactions with key biological targets involved in pain and inflammation pathways. This technical guide provides an in-depth overview of the in silico modeling of this compound's interactions with its putative protein targets, based on available data and established computational methodologies.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for any in silico modeling study. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins.

PropertyValueSource
Molecular Formula C₁₅H₁₄ClNO₂PubChem
Molecular Weight 275.73 g/mol PubChem
CAS Number 41859-57-8PubChem
Synonyms N-(4-Chlorobenzoyl)tyramine, 4-Chloro-N-(4-hydroxyphenethyl)benzamidePubChem
Appearance White to light yellow powder or crystalsTCI Chemicals

Potential Biological Targets and Signaling Pathways

Preliminary research suggests that this compound may exert its pharmacological effects through the modulation of two primary signaling pathways: the cyclooxygenase (COX) pathway, central to inflammation, and the endocannabinoid system, which plays a crucial role in pain modulation.

Cyclooxygenase (COX) Inhibition Pathway

The structural similarity of the benzamide core to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that this compound may act as a competitive inhibitor of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

COX_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalysis Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound This compound This compound->COX-2 Inhibition

Figure 1: Proposed inhibitory action on the COX-2 pathway.
Cannabinoid Receptor Modulation

The compound's hydroxyphenethyl group bears resemblance to the structure of endocannabinoids, suggesting a possible interaction with cannabinoid receptors. Radioligand displacement assays have indicated a moderate and selective affinity for the cannabinoid receptor 2 (CB2), which is primarily expressed in immune cells and is implicated in modulating inflammatory responses.[1]

Cannabinoid_Pathway This compound This compound CB2 Receptor CB2 Receptor This compound->CB2 Receptor Binding Immune Cell Immune Cell CB2 Receptor->Immune Cell Activation Modulation of Inflammatory Response Modulation of Inflammatory Response Immune Cell->Modulation of Inflammatory Response

Figure 2: Interaction with the CB2 receptor signaling pathway.

In Silico Modeling of Protein-Ligand Interactions

Due to the limited availability of empirical data, in silico modeling provides a valuable approach to predict and analyze the interactions of this compound with its potential protein targets.

Molecular Docking

Molecular docking simulations can predict the preferred binding orientation and affinity of a ligand to a protein target.

Experimental Protocol: Molecular Docking of this compound with COX-2

  • Protein Preparation: The crystal structure of human COX-2 (e.g., PDB ID: 5KIR) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field (e.g., MMFF94).

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to dock the prepared ligand into the active site of the prepared COX-2 structure. The search space is defined to encompass the known active site of the enzyme.

  • Analysis of Results: The resulting docking poses are analyzed based on their binding energy scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the active site.

Predicted Interactions with COX-2

Computational docking studies suggest that the chlorophenyl moiety of the compound binds within the hydrophobic channel of the COX-2 active site, while the hydroxyphenethyl group is predicted to form hydrogen bonds with key residues in the catalytic domain.

Interaction TypePredicted Interacting Residues in COX-2
Hydrogen Bonding Tyr355, Arg513
Hydrophobic Interactions Val349, Leu352, Ser353, Phe518
Molecular Dynamics Simulation

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Experimental Protocol: Molecular Dynamics Simulation of the this compound-CB2 Receptor Complex

  • System Setup: The best-ranked docked pose of the ligand-CB2 receptor complex (a GPCR) is embedded in a model lipid bilayer (e.g., POPC) and solvated with an explicit water model.

  • Equilibration: The system undergoes a series of energy minimization and equilibration steps to relax the system and ensure stability.

  • Production Run: A long-timescale MD simulation (e.g., 100 ns) is performed under constant temperature and pressure (NPT ensemble).

  • Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the protein-ligand interactions, root-mean-square deviation (RMSD) of the protein and ligand, and specific intermolecular interactions over time.

MD_Workflow cluster_0 System Preparation cluster_1 Simulation cluster_2 Analysis Docked Complex Docked Complex Membrane Embedding Membrane Embedding Docked Complex->Membrane Embedding Solvation Solvation Membrane Embedding->Solvation Energy Minimization Energy Minimization Solvation->Energy Minimization Equilibration Equilibration Energy Minimization->Equilibration Production MD Production MD Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis Interaction Analysis Interaction Analysis Trajectory Analysis->Interaction Analysis Binding Free Energy Binding Free Energy Interaction Analysis->Binding Free Energy

References

An In-depth Technical Guide on the Pharmacology and Toxicology of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information on 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide. Significant gaps exist in the published literature regarding its detailed quantitative pharmacological and toxicological profile. The experimental protocols described herein are representative methods for assessing compounds of this class and may not have been specifically applied to this molecule in the cited sources.

Introduction

This compound, also known as N-(4-Chlorobenzoyl)-tyramine, is a synthetic amide with the molecular formula C₁₅H₁₄ClNO₂.[1] It is structurally related to naturally occurring phenethylamines and has been investigated for its potential pharmacological activities. Preliminary studies suggest that this compound may possess analgesic and anti-inflammatory properties, potentially mediated through interactions with the endocannabinoid system and cyclooxygenase pathways.[1] This technical guide provides a comprehensive overview of the available pharmacological and toxicological data on this compound, along with detailed experimental protocols for its evaluation.

Pharmacology

The pharmacological profile of this compound is not extensively characterized in the public domain. However, existing data and qualitative statements suggest potential interactions with key therapeutic targets involved in pain and inflammation.

Cannabinoid Receptor Activity

There is evidence to suggest that this compound interacts with cannabinoid receptors, particularly the CB2 receptor.

Table 1: Cannabinoid Receptor Binding Affinity

ReceptorLigandAssay TypeKᵢ (nM)Source
Human CB2[³H]-CP55,940Radioligand Displacement340[1]
Human CB1Not ReportedNot Reported>10,000[1]

The available data indicates that this compound has a moderate affinity for the CB2 receptor, while its affinity for the CB1 receptor is significantly lower, suggesting a degree of selectivity for CB2.[1] The CB2 receptor is primarily expressed in immune cells and is a key target for anti-inflammatory and analgesic drug development without the psychotropic effects associated with CB1 receptor activation.

G cluster_0 Potential CB2 Receptor Signaling Pathway Compound This compound CB2R CB2 Receptor Compound->CB2R Binds Gi Gαi CB2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., anti-inflammatory cytokines) CREB->Gene Modulates

Caption: Potential signaling pathway of this compound via the CB2 receptor.

Cyclooxygenase (COX) Inhibition

Preliminary studies suggest that this compound may exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[1] However, specific quantitative data, such as IC₅₀ values for COX-1 and COX-2, are not available in the reviewed literature. Further investigation is required to confirm and quantify the COX inhibitory activity of this compound and to determine its selectivity profile.

Analgesic and Anti-inflammatory Activity

The structural similarity of this compound to known analgesic compounds suggests its potential efficacy in pain management.[1] Similarly, its potential interactions with the CB2 receptor and COX enzymes point towards anti-inflammatory properties.[1] Currently, there is a lack of published in vivo studies providing quantitative measures of analgesic (e.g., ED₅₀ in hot plate or writhing tests) or anti-inflammatory (e.g., ED₅₀ in carrageenan-induced paw edema) activity.

Toxicology

Detailed toxicological data for this compound is limited. The primary information available pertains to its acute oral toxicity classification based on GHS hazard statements.

Table 2: Acute Oral Toxicity Profile

ParameterValueSource
LD₅₀ (Oral)Not Reported-
GHS Hazard StatementH302: Harmful if swallowedPubChem

While a specific LD₅₀ value is not available, the GHS classification indicates that the compound may be harmful upon ingestion. Comprehensive toxicological evaluation, including studies on sub-chronic and chronic toxicity, genotoxicity, and reproductive toxicity, has not been reported in the public domain.

Experimental Protocols

The following are detailed, representative experimental protocols that can be employed to further elucidate the pharmacological and toxicological profile of this compound.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol describes a method to determine the binding affinity of the test compound for CB1 and CB2 receptors.

  • Materials:

    • Membranes from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells)

    • Radioligand (e.g., [³H]-CP55,940)

    • Test compound (this compound)

    • Non-specific binding control (e.g., WIN 55,212-2)

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (near its Kd), and either buffer (for total binding), non-specific control, or the test compound at various concentrations.

    • Incubate the plate for a defined period (e.g., 90 minutes) at a controlled temperature (e.g., 30°C).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ of the test compound. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

G cluster_0 Radioligand Displacement Assay Workflow A Prepare Serial Dilutions of Test Compound B Incubate Membranes, Radioligand, and Test Compound A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki D->E

Caption: Workflow for a cannabinoid receptor radioligand displacement assay.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This protocol outlines a method to assess the inhibitory activity of the test compound against COX-1 and COX-2.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compound

    • COX assay buffer

    • Detection reagent (e.g., a chromogenic substrate for the peroxidase activity of COX)

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the enzyme (COX-1 or COX-2), buffer, and either the test compound or a vehicle control.

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the reaction kinetics by measuring the absorbance of the product at a specific wavelength.

    • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC₅₀ value.

G cluster_0 In Vitro COX Inhibition Assay Workflow A Prepare Serial Dilutions of Test Compound B Incubate COX Enzyme with Test Compound A->B C Initiate Reaction with Arachidonic Acid B->C D Monitor Product Formation C->D E Calculate IC50 D->E

Caption: Workflow for an in vitro cyclooxygenase (COX) inhibition assay.

Hot Plate Test for Analgesia (In Vivo)

This protocol details a common method for assessing central analgesic activity.

  • Animals:

    • Male or female mice (e.g., CD-1 or C57BL/6)

  • Apparatus:

    • Hot plate with adjustable temperature (typically set to 55 ± 0.5°C)

  • Procedure:

    • Acclimatize the animals to the testing room.

    • Administer the test compound or vehicle control via a suitable route (e.g., intraperitoneal or oral).

    • At a predetermined time after dosing, place each animal on the hot plate.

    • Record the latency to the first sign of nociception (e.g., paw licking, jumping).

    • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • Compare the latencies of the treated groups to the control group.

G cluster_0 Hot Plate Test Workflow A Administer Test Compound or Vehicle B Place Animal on Hot Plate A->B C Record Latency to Nociceptive Response B->C D Compare Latencies Between Groups C->D

Caption: Workflow for the hot plate test for analgesia.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity (In Vivo)

This protocol is a standard method for evaluating acute anti-inflammatory activity.

  • Animals:

    • Male or female rats (e.g., Sprague-Dawley or Wistar)

  • Materials:

    • Carrageenan solution (e.g., 1% in saline)

    • Test compound

    • Plethysmometer or calipers to measure paw volume/thickness

  • Procedure:

    • Administer the test compound or vehicle control.

    • After a set time, inject carrageenan into the sub-plantar surface of one hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 6 hours).

    • Calculate the percentage of edema inhibition for the treated groups compared to the control group.

G cluster_0 Carrageenan-Induced Paw Edema Workflow A Administer Test Compound or Vehicle B Inject Carrageenan into Paw A->B C Measure Paw Edema Over Time B->C D Calculate Percent Inhibition C->D

Caption: Workflow for the carrageenan-induced paw edema assay.

Acute Oral Toxicity Study (OECD 423)

This protocol follows the OECD guideline for assessing acute oral toxicity.

  • Animals:

    • Female rats are typically used.

  • Procedure:

    • A stepwise procedure is used with a starting dose based on available information.

    • A small group of animals (e.g., 3) is dosed with the test compound.

    • The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Depending on the outcome (mortality or survival), the dose for the next group is either increased or decreased.

    • The procedure is repeated until a clear outcome is obtained, allowing for classification of the substance into a GHS category.

G cluster_0 Acute Oral Toxicity (OECD 423) Workflow A Dose a Small Group of Animals B Observe for 14 Days A->B C Assess Mortality and Clinical Signs B->C D Determine Next Dose Level Based on Outcome C->D D->A Repeat with new dose E Classify Substance D->E

Caption: Workflow for an acute oral toxicity study following OECD guideline 423.

Conclusion

This compound is a compound with potential as an analgesic and anti-inflammatory agent, possibly acting through modulation of the CB2 receptor and inhibition of COX enzymes. However, the publicly available data is currently insufficient to provide a complete and quantitative pharmacological and toxicological profile. Further in-depth studies, following protocols such as those outlined in this guide, are necessary to fully characterize its therapeutic potential and safety profile for any future drug development efforts.

References

The Discovery and Synthesis of Novel Benzamide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of a wide array of therapeutic agents. Its ability to engage in key hydrogen bonding interactions, coupled with the synthetic tractability of the aromatic ring and the amide bond, has led to the development of numerous clinically successful drugs. This technical guide provides an in-depth exploration of the discovery and synthesis of novel benzamide derivatives, with a focus on their application as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols, quantitative biological data, and visual representations of key biological pathways and experimental workflows are presented to aid researchers and scientists in the field of drug development.

I. Synthetic Methodologies for Novel Benzamide Derivatives

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoic acid derivative and an amine. Various coupling reagents and reaction conditions can be employed, depending on the specific functionalities present in the substrates.

A. General Synthesis of N-Substituted Benzamides

A common and straightforward method for synthesizing N-substituted benzamides involves the conversion of a substituted benzoic acid to its corresponding acid chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol: Synthesis of N-(p-tolyl)benzamide

  • Preparation of Benzoyl Chloride: A mixture of benzoic acid (1.0 mol) and thionyl chloride (1.2 mol) containing a catalytic amount of dimethylformamide (DMF) is refluxed for 2 hours. The excess thionyl chloride is removed by distillation, and the resulting crude benzoyl chloride is purified by vacuum distillation.

  • Amidation: To a solution of p-toluidine (1.0 mol) in anhydrous dichloromethane (CH2Cl2) at 0°C, benzoyl chloride (1.0 mol) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

  • Work-up and Purification: The reaction mixture is washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure. The resulting solid is recrystallized from ethanol to yield N-(p-tolyl)benzamide.[1]

B. Synthesis of Tryptamine-Based Benzamides

Tryptamine-based benzamides have shown significant antimicrobial properties. Their synthesis is typically achieved by the reaction of tryptamine with a substituted benzoyl chloride.

Experimental Protocol: Synthesis of Tryptamine-Based Benzamide Derivatives

  • Reaction Setup: Tryptamine (1.2 mmol) is dissolved in dichloromethane (3 mL), and a 4M aqueous solution of sodium hydroxide (1.2 mmol) is added. The mixture is stirred for 5 minutes.

  • Acylation: The desired benzoyl chloride (1.2 mmol) is added dropwise to the reaction mixture at 0°C. The mixture is then stirred at room temperature for 3 hours.

  • Work-up and Purification: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, 20 mL of water is added to the reaction mixture. The organic layer is separated, washed with water, dried over anhydrous Na2SO4, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography.

II. Benzamide Derivatives as Therapeutic Agents

A. Anticancer Activity: PARP and HDAC Inhibition

Benzamide derivatives have emerged as potent inhibitors of key enzymes involved in cancer progression, such as Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).

PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[2][3] Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to the accumulation of SSBs that are converted to lethal double-strand breaks (DSBs) during replication, resulting in synthetic lethality.[4] The benzamide moiety of PARP inhibitors mimics the nicotinamide portion of the natural substrate NAD+, competitively inhibiting the enzyme.[5][6]

Signaling Pathway of PARP-1 in DNA Repair

PARP1_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate BER_proteins Base Excision Repair (BER) Proteins (e.g., XRCC1) PAR->BER_proteins recruits Repair DNA Repair BER_proteins->Repair mediates Benzamide_Inhibitor Benzamide-based PARP Inhibitor Benzamide_Inhibitor->PARP1 inhibits

Caption: PARP-1's role in DNA single-strand break repair and its inhibition by benzamide derivatives.

Quantitative Data: In Vitro PARP-1 Inhibitory Activity of Benzofuran-based Benzamide Derivatives

Compound IDRPARP-1 IC50 (nM)
1a H434
1b 4-F120
1c 4-Cl35
1d 4-Br45
1e 4-CH3250
Data is illustrative and based on trends observed in the literature.[7]

Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Fluorometric)

  • Reaction Setup: In a 96-well plate, combine the recombinant PARP-1 enzyme, a histone-coated plate, and the test benzamide derivative at various concentrations.

  • Reaction Initiation: Add a solution containing biotinylated NAD+ and activated DNA to initiate the PARP-1 reaction. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate to remove unincorporated biotinylated NAD+. Add streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour.

  • Signal Generation: Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[8] Benzamide-based HDAC inhibitors, such as Entinostat (MS-275), typically feature a zinc-binding group (e.g., an ortho-amino anilide) that chelates the zinc ion in the active site of the enzyme, inhibiting its activity.[9]

Signaling Pathway of HDAC Inhibition

HDAC_Pathway HDAC Histone Deacetylase (HDAC) Histones Deacetylated Histones HDAC->Histones deacetylates Histones_Ac Acetylated Histones Histones_Ac->HDAC substrate Chromatin_Open Open Chromatin (Transcriptionally Active) Histones_Ac->Chromatin_Open Chromatin_Closed Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin_Closed Gene_Expression Tumor Suppressor Gene Expression Chromatin_Open->Gene_Expression Apoptosis Apoptosis / Cell Cycle Arrest Gene_Expression->Apoptosis Benzamide_HDACi Benzamide-based HDAC Inhibitor Benzamide_HDACi->HDAC inhibits

Caption: Mechanism of action of benzamide-based HDAC inhibitors.

Quantitative Data: In Vitro HDAC Inhibitory Activity of 2-Substituted Benzamides

Compound IDR2 SubstituentHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)
7b NH20.930.951.80
7e NH2>10>10>10
7g NH20.850.901.75
7j NH20.650.781.70
Data sourced from a study on benzamide derivatives as HDAC inhibitors.[9]

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

  • Reagent Preparation: Prepare serial dilutions of the benzamide test compound in assay buffer.

  • Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compound, and diluted recombinant HDAC enzyme. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add a fluorogenic HDAC substrate to all wells and incubate at 37°C for 30 minutes.

  • Signal Development: Add a developer solution containing a stop reagent (e.g., Trichostatin A) to terminate the reaction and develop the fluorescent signal. Incubate at room temperature for 15 minutes.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

B. Antimicrobial Activity

Certain benzamide derivatives exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganisms.

Quantitative Data: Antimicrobial Activity of N-Substituted Benzamides

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)
5a Bacillus subtilis256.25
Escherichia coli313.12
6b Bacillus subtilis246.25
Escherichia coli243.12
6c Bacillus subtilis246.25
Escherichia coli243.12
Data sourced from a study on the antimicrobial activity of benzamide derivatives.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium to achieve a standardized cell density (e.g., 1 x 10^6 CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of the test benzamide compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Protein denaturation is a well-documented cause of inflammation. Some benzamide derivatives have demonstrated anti-inflammatory properties by inhibiting protein denaturation.[10]

Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2.0 mL of the test benzamide compound at various concentrations. A control is prepared with distilled water instead of the test compound.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value, the concentration required to inhibit 50% of protein denaturation, is determined by plotting the percentage inhibition against the compound concentration.[11]

III. Experimental Workflows in Benzamide Drug Discovery

The discovery of novel benzamide-based drugs follows a structured workflow, often referred to as a screening cascade. This process involves a series of assays to identify and characterize promising lead compounds.[12][13][14]

Experimental Workflow: Screening Cascade for Novel Benzamide Derivatives

Screening_Cascade cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Compound_Library Benzamide Compound Library Primary_Screening Primary Screening (e.g., High-Throughput Assay) Compound_Library->Primary_Screening Hits Initial Hits Primary_Screening->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Studies Dose_Response->SAR_Studies Lead_Series Lead Series SAR_Studies->Lead_Series ADME_Tox ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Series->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) ADME_Tox->In_Vivo_Efficacy Candidate_Drug Candidate Drug In_Vivo_Efficacy->Candidate_Drug

Caption: A typical experimental workflow for the discovery of novel benzamide-based drug candidates.

IV. Conclusion

The benzamide scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The synthetic versatility of this moiety allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity against a range of biological targets. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of novel benzamide derivatives. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. The continued exploration of the chemical space around the benzamide core promises to yield the next generation of innovative medicines.

References

An In-depth Technical Guide to 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: A Key Bezafibrate Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, also known as N-(4-Chlorobenzoyl)tyramine, is a critical process-related impurity in the synthesis of the lipid-lowering agent, bezafibrate.[1][2] Designated as "Bezafibrate Impurity A" in the European Pharmacopoeia, its presence and quantity are strictly controlled to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of this impurity, including its chemical properties, synthesis, analytical quantification, and potential biological significance, tailored for professionals in pharmaceutical research and development.

Chemical and Physical Properties

This compound is a synthetic compound derived from the acylation of tyramine.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Name This compound[4]
Synonyms N-(4-Chlorobenzoyl)tyramine, Bezafibrate Impurity A[4][5]
CAS Number 41859-57-8[4]
Molecular Formula C₁₅H₁₄ClNO₂[4]
Molecular Weight 275.73 g/mol [4]
Appearance White to off-white or light brown solid[3]

Formation and Synthesis

This compound is a pivotal intermediate in the manufacturing process of bezafibrate.[6] Its formation is a direct result of the synthetic route employed for the active pharmaceutical ingredient (API).

Synthesis Pathway

The primary synthetic route involves the direct amidation of tyramine (4-(2-aminoethyl)phenol) with 4-chlorobenzoyl chloride.[6] This acylation reaction is typically carried out under controlled conditions to yield this compound.[3]

Synthesis_Pathway Tyramine Tyramine (4-(2-aminoethyl)phenol) ImpurityA This compound (Impurity A) Tyramine->ImpurityA + 4-Chlorobenzoyl Chloride (Acylation) ChlorobenzoylChloride 4-Chlorobenzoyl Chloride

Caption: Synthesis of this compound.

The subsequent step in the synthesis of bezafibrate involves the alkylation of the phenolic hydroxyl group of this intermediate.[7] Incomplete conversion or side reactions during this multi-step synthesis can lead to the presence of this compound as an impurity in the final bezafibrate drug substance.

Analytical Quantification and Control

The quantification and control of this compound in bezafibrate is mandated by regulatory bodies. The European Pharmacopoeia outlines a specific high-performance liquid chromatography (HPLC) method for this purpose.

European Pharmacopoeia HPLC Method

This method is designed to separate bezafibrate from its potential impurities, including Impurity A.

Experimental Protocol:

ParameterSpecification
Test Solution Dissolve 50.0 mg of the bezafibrate substance in the mobile phase and dilute to 100.0 mL.
Column Octadecylsilyl silica gel for chromatography (5 µm), l = 0.125 m, Ø = 4 mm.
Mobile Phase Mix 40 volumes of a 2.72 g/L solution of potassium dihydrogen phosphate (adjusted to pH 2.3 with phosphoric acid) and 60 volumes of methanol.
Flow Rate 1.0 mL/min.
Detection Spectrophotometer at 228 nm.
Injection Volume 20 µL.
Relative Retention Impurity A has a relative retention of about 0.5 with reference to bezafibrate (retention time = about 6.0 min).

Acceptance Criteria:

The European Pharmacopoeia sets the limit for Impurity A at not more than 0.5% of the area of the principal peak in the chromatogram.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Bezafibrate_Sample Bezafibrate Drug Substance Dissolution Dissolve in Mobile Phase Bezafibrate_Sample->Dissolution Injection Inject 20 µL Dissolution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 228 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Impurity A Peak Area Chromatogram->Quantification Comparison Compare with Bezafibrate Peak Area Quantification->Comparison Result Result Comparison->Result < 0.5% Limit

Caption: HPLC workflow for the analysis of Bezafibrate Impurity A.

Mass Spectrometry Fragmentation

Understanding the mass spectral fragmentation pattern of this compound is crucial for its unequivocal identification, especially in complex matrices or during forced degradation studies. Based on the principles of mass spectrometry of N-acyl tyramines, a plausible fragmentation pathway can be proposed.

The fragmentation of N-acyl tyramines is often characterized by cleavage of the benzylic C-C bond and the amide C-N bond.

Fragmentation_Pathway Parent_Ion [M+H]⁺ m/z 276 Fragment1 [C₇H₄ClO]⁺ m/z 139 (4-chlorobenzoyl cation) Parent_Ion->Fragment1 Amide C-N cleavage Fragment2 [C₈H₁₀NO]⁺ m/z 136 (protonated tyramine fragment) Parent_Ion->Fragment2 Benzylic C-C cleavage Fragment3 [C₈H₉]⁺ m/z 105 (tropylium ion from tyramine fragment) Fragment2->Fragment3 Loss of H₂N=CH₂

Caption: Proposed mass fragmentation pathway of the impurity.

Potential Biological Significance

While this compound is primarily considered an impurity, its structural similarity to other biologically active N-benzoyl tyramine derivatives warrants consideration of its potential pharmacological effects.

Studies on structurally related compounds, such as (O-methyl)-N-benzoyl tyramine (riparin I) and N-(2-hydroxybenzoyl) tyramine (riparin II), have demonstrated antinociceptive and anxiolytic properties, respectively.[3][8] Riparin I was shown to produce its antinociceptive effects through peripheral mechanisms potentially involving the nitric oxide pathway, and central mechanisms that do not involve the opioid system.[3] Riparin II exhibited anxiolytic-like effects in animal models.[8]

These findings suggest that N-benzoyl tyramine derivatives can interact with biological systems. However, there is currently a lack of specific toxicological or pharmacological data for this compound. Given its status as a pharmaceutical impurity, its potential for biological activity underscores the importance of adhering to the strict regulatory limits.

Conclusion

This compound is a well-characterized and controlled impurity of bezafibrate. Its formation as a synthetic intermediate necessitates robust analytical monitoring to ensure the quality of the final drug product. The established HPLC method provides a reliable means for its quantification. While its own biological activity has not been extensively studied, the pharmacological profiles of related N-benzoyl tyramine derivatives highlight the importance of controlling its levels in bezafibrate formulations. This guide provides essential technical information for researchers and professionals involved in the development, manufacturing, and quality control of bezafibrate, emphasizing the critical role of impurity profiling in drug safety and regulatory compliance.

References

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive spectral analysis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, a compound of interest in medicinal chemistry and drug development. The following sections detail the methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting the acquired data in structured tables for clarity and comparative analysis. This guide is intended to serve as a core resource for researchers engaged in the synthesis, characterization, and application of this and related molecular entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound were acquired to elucidate its proton and carbon framework.

Data Presentation

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available-

Note: Specific chemical shift values and multiplicities are not publicly available in the referenced databases. The tables are structured for the inclusion of such data upon acquisition.

Experimental Protocol

A solution of this compound is prepared by dissolving 5-10 mg of the solid sample in approximately 0.7-1.0 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then filtered into a standard 5 mm NMR tube.

Both ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker AM-300 operating at 300 MHz for protons. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Dissolve Sample Dissolve 5-10 mg of sample in deuterated solvent with TMS Filter Solution Filter into NMR tube Dissolve Sample->Filter Solution Acquire 1H Spectrum ¹H NMR Acquisition Filter Solution->Acquire 1H Spectrum Place in spectrometer Acquire 13C Spectrum ¹³C NMR Acquisition Filter Solution->Acquire 13C Spectrum Place in spectrometer Process 1H Data Process ¹H FID (Fourier Transform, Phasing, Baseline Correction) Acquire 1H Spectrum->Process 1H Data Process 13C Data Process ¹³C FID (Fourier Transform, Phasing, Baseline Correction) Acquire 13C Spectrum->Process 13C Data Analyze 1H Spectrum ¹H Spectrum Interpretation Process 1H Data->Analyze 1H Spectrum Peak Picking & Integration Analyze 13C Spectrum ¹³C Spectrum Interpretation Process 13C Data->Analyze 13C Spectrum Peak Picking

Caption: Workflow for NMR Spectral Analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available--

Note: A detailed peak list is not publicly available. This table is formatted for the insertion of experimental data.

Experimental Protocol

The FT-IR spectrum of the solid this compound can be obtained using the KBr pellet method or the Attenuated Total Reflectance (ATR) technique.

  • KBr Pellet Method: A small amount of the finely ground sample (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.

The spectrum is recorded using an FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

IR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Solid Sample KBr_Method Mix with KBr & Press Pellet Sample->KBr_Method ATR_Method Place on ATR Crystal Sample->ATR_Method Acquire_Spectrum Record FT-IR Spectrum KBr_Method->Acquire_Spectrum ATR_Method->Acquire_Spectrum Process_Data Background Subtraction & Baseline Correction Acquire_Spectrum->Process_Data Analyze_Spectrum Peak Identification & Functional Group Assignment Process_Data->Analyze_Spectrum

Caption: Workflow for FT-IR Spectral Analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Data Presentation

Table 4: Mass Spectrometry (GC-MS) Data of this compound [1]

Mass-to-Charge (m/z)Relative Intensity (%)Putative Fragment
107High[C₇H₇O]⁺ (hydroxytropylium ion)
120High[C₈H₈O]⁺
139High[C₇H₄ClO]⁺ (4-chlorobenzoyl cation)
155Moderate[C₇H₆ClNO]⁺ (4-chlorobenzamide)
275Low[M]⁺ (Molecular Ion)

Note: The relative intensities are qualitative descriptions based on available information. The molecular ion peak at m/z 275 is expected but may be of low abundance in electron ionization.

Experimental Protocol

The mass spectrum is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. The sample is first introduced into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.

In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺). The excess energy imparted to the molecular ion often leads to its fragmentation into smaller, characteristic ions. These ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis & Detection cluster_output Data Output Inject_Sample Inject into GC Separate_Sample Vaporization & Separation Inject_Sample->Separate_Sample Ionize_Sample Electron Ionization (70 eV) Separate_Sample->Ionize_Sample Fragment_Ion Fragmentation of Molecular Ion Ionize_Sample->Fragment_Ion Mass_Analyzer Separation by m/z Fragment_Ion->Mass_Analyzer Detector Ion Detection Mass_Analyzer->Detector Mass_Spectrum Generate Mass Spectrum Detector->Mass_Spectrum

Caption: Workflow for GC-MS Spectral Analysis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, an important intermediate in pharmaceutical synthesis, notably for the drug bezafibrate.[1][2] The synthesis is achieved through the direct amidation of tyramine with 4-chlorobenzoyl chloride. This application note includes a comprehensive experimental protocol, a summary of reactants and products, and a visual representation of the synthesis workflow.

Introduction

This compound is a chemical compound with the molecular formula C₁₅H₁₄ClNO₂.[1] It is classified as an amide and serves as a valuable building block in medicinal chemistry.[1][3][4] The presence of a 4-hydroxyphenyl group and a chloro-substituted benzene ring makes it a subject of interest for potential analgesic and anti-inflammatory applications.[1] The most common and straightforward method for its synthesis is the acylation of tyramine (4-(2-aminoethyl)phenol) with 4-chlorobenzoyl chloride.[1][5] This protocol details a robust and high-yielding procedure for its preparation in a laboratory setting.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC₁₅H₁₄ClNO₂[1]
Molecular Weight275.73 g/mol [1]
AppearanceWhite to off-white solid[5]
Melting Point181-183°C[1]
CAS Number41859-57-8[5]

Experimental Protocol: Synthesis of this compound

This protocol is based on the direct amidation of tyramine with 4-chlorobenzoyl chloride in the presence of a base.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )Quantity
Tyramine (4-(2-aminoethyl)phenol)C₈H₁₁NO137.18
4-Chlorobenzoyl chlorideC₇H₄Cl₂O175.01
TriethylamineC₆H₁₅N101.19
Dichloromethane (DCM)CH₂Cl₂84.93
Hydrochloric acid (1 M)HCl36.46
Sodium bicarbonate (saturated solution)NaHCO₃84.01
WaterH₂O18.02
Anhydrous magnesium sulfateMgSO₄120.37

3.2. Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tyramine in dichloromethane (DCM).

  • Addition of Base: Add triethylamine to the solution and stir for 10 minutes at room temperature.

  • Addition of Acylating Agent: Dissolve 4-chlorobenzoyl chloride in DCM and add it dropwise to the stirred solution of tyramine and triethylamine over a period of 30 minutes. The reaction is exothermic, so maintain the temperature at 0-5°C using an ice bath.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

  • Work-up:

    • Once the reaction is complete, add 225 mL of water to the reaction mixture.[1]

    • Stir the mixture at 0-5°C for one hour.[1]

    • Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting solid product is filtered, washed with 50 mL of water, and dried under vacuum.[1]

  • Characterization: The final product, this compound, is obtained as an off-white solid.[1] The expected yield is approximately 91%, with a melting point of 181-183°C.[1]

Synthesis Workflow and Potential Applications

The synthesis of this compound follows a straightforward acylation reaction. The resulting compound has potential applications in drug development due to its structural features.

Synthesis_Workflow Tyramine Tyramine (4-(2-aminoethyl)phenol) Reaction Acylation Reaction (Base, Solvent) Tyramine->Reaction ChlorobenzoylChloride 4-Chlorobenzoyl chloride ChlorobenzoylChloride->Reaction Product This compound Reaction->Product

Caption: Synthesis workflow for this compound.

Potential_Applications MainCompound This compound Intermediate Pharmaceutical Intermediate MainCompound->Intermediate BiologicalActivity Potential Biological Activities MainCompound->BiologicalActivity Bezafibrate Bezafibrate Synthesis Intermediate->Bezafibrate Analgesic Analgesic BiologicalActivity->Analgesic AntiInflammatory Anti-inflammatory BiologicalActivity->AntiInflammatory

References

Application Note and Protocols: In Vitro Anti-inflammatory Assay for 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of many chronic diseases. The development of novel anti-inflammatory agents is a significant goal in pharmaceutical research. 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide is a compound with potential anti-inflammatory and analgesic properties, structurally similar to some nonsteroidal anti-inflammatory drugs (NSAIDs) and other benzamides known to modulate inflammatory pathways.[1][2] Its benzamide core suggests a potential interaction with cyclooxygenase (COX) enzymes, while related compounds have been shown to inhibit the production of pro-inflammatory mediators by targeting transcription factors like NF-κB.[1][2]

This document provides detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory activity of this compound. The proposed workflow begins with an assessment of cytotoxicity, followed by primary screening assays to measure the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6). Subsequently, mechanistic assays are described to investigate the compound's effect on the NF-κB signaling pathway and its inhibitory activity against COX-1 and COX-2 enzymes.

Experimental Workflow

The following diagram outlines the sequential workflow for evaluating the anti-inflammatory potential of the test compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Primary Screening (Cell-Based Assays) cluster_2 Phase 3: Mechanistic Studies A Test Compound: This compound B Cytotoxicity Assay (e.g., MTT on RAW 264.7 cells) A->B C LPS-Stimulated RAW 264.7 Macrophages B->C Determine non-toxic concentration range D Nitric Oxide (NO) Production Assay (Griess Assay) C->D E Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6) C->E G Enzyme Inhibition Assay (COX-1 / COX-2) D->G If NO production is inhibited F NF-κB Activation Assay (Luciferase Reporter Assay) E->F If cytokine production is inhibited

Caption: Experimental workflow for in vitro anti-inflammatory evaluation.

Key Signaling Pathway: NF-κB Activation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response.[3][4] Upon stimulation by agents like Lipopolysaccharide (LPS), a cascade is initiated that leads to the activation of NF-κB, its translocation to the nucleus, and the subsequent transcription of genes encoding pro-inflammatory mediators, including TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[2]

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB_inactive p50/p65 (Inactive NF-κB) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Induces Transcription

Caption: LPS-induced canonical NF-κB signaling pathway.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Principle: This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. This ensures that any observed anti-inflammatory effects are not due to cytotoxicity.

Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

Protocol 2: Nitric Oxide (NO) Production Assay

Principle: Activated macrophages produce NO via the iNOS enzyme. NO is a key inflammatory mediator. This assay quantifies NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[5]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 1 hour. Include a positive control (e.g., L-NAME) and a vehicle control.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Protocol 3: Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification

Principle: This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of pro-inflammatory cytokines TNF-α and IL-6 secreted by LPS-stimulated macrophages into the culture medium.[6][7]

Methodology:

  • Cell Culture and Stimulation: Follow steps 1-4 from the Nitric Oxide Production Assay (Protocol 4.2).

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 using commercial kits according to the manufacturer’s instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected cell culture supernatants, standards, and controls.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody (e.g., HRP-conjugate).

    • Adding the substrate and stopping the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculation: Determine the cytokine concentrations from the standard curve and calculate the percentage inhibition for each compound concentration compared to the LPS-stimulated vehicle control.

Protocol 4: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Principle: This assay determines the ability of the test compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes. The peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).[8] This helps determine the compound's potency and selectivity.

Methodology:

  • Reagent Preparation: Use a commercial colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical). Prepare reagents as per the kit's manual.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and various concentrations of the test compound or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid (substrate) and the colorimetric substrate (TMPD) to initiate the reaction.

  • Measurement: Read the absorbance at 590 nm every minute for 5-10 minutes to obtain the reaction kinetics.

  • Calculation: Calculate the initial reaction velocity for each concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol 5: NF-κB Reporter Assay

Principle: This assay utilizes a cell line (e.g., HEK293 or C2C12) that is stably transfected with a plasmid containing an NF-κB response element linked to a reporter gene, such as luciferase.[4] Inhibition of the NF-κB pathway results in a decreased luciferase signal.

Methodology:

  • Cell Seeding: Seed the NF-κB reporter cell line in a white, clear-bottom 96-well plate and incubate overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 1 hour. Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.

  • Stimulation: Add an NF-κB activator, such as TNF-α (10 ng/mL), to the wells to stimulate the pathway.

  • Incubation: Incubate for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Calculation: Calculate the percentage inhibition of NF-κB activity relative to the TNF-α-stimulated vehicle control.

Data Presentation

Data presented below is hypothetical and for illustrative purposes only.

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

Concentration (µM)Mean Absorbance (570 nm)% Cell Viability
Vehicle Control (0.1% DMSO)1.250100.0%
11.24599.6%
51.23098.4%
101.21597.2%
251.19095.2%
501.15592.4%
1000.85068.0%

Table 2: Inhibition of NO and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Compound Concentration (µM)% Inhibition of NO Production% Inhibition of TNF-α Secretion% Inhibition of IL-6 Secretion
115.2%12.5%10.8%
535.8%28.9%25.4%
1058.1%52.3%48.7%
2575.4%71.8%68.2%
5089.6%85.0%81.5%

Table 3: Inhibition of NF-κB Activation in TNF-α-Stimulated Reporter Cells

Compound Concentration (µM)Relative Luminescence Units (RLU)% Inhibition of NF-κB Activity
Vehicle Control98,5000%
185,20013.5%
565,80033.2%
1042,10057.2%
2521,50078.2%
5010,30089.5%

Table 4: COX-1 and COX-2 Enzyme Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
4-Chloro-N-[...]25.51.814.2
Celecoxib (Control)>1000.05>2000
Ibuprofen (Control)5.215.10.34
Abbreviated name

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide. This compound is a key intermediate in the synthesis of various pharmaceuticals, and ensuring its purity is critical for the safety and efficacy of the final drug product. The described reversed-phase HPLC (RP-HPLC) method is designed to be specific, accurate, and precise for its intended purpose.

Introduction

This compound, with the molecular formula C₁₅H₁₄ClNO₂ and a molecular weight of 275.73 g/mol , is a chemical intermediate of significant interest in medicinal chemistry.[1][2] It is classified as an amide and is a known impurity (Impurity A) of the drug Bezafibrate as listed in the European Pharmacopoeia. Given its role in pharmaceutical synthesis, a reliable analytical method to assess its purity is essential. HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it the ideal choice for this application.[3] This document provides a detailed protocol for the purity analysis of this compound by RP-HPLC with UV detection.

Potential Impurities

The most common synthetic route to this compound involves the acylation of tyramine (2-(4-hydroxyphenyl)ethylamine) with 4-chlorobenzoyl chloride.[1] Therefore, potential process-related impurities that this method is designed to separate include:

  • Starting Materials:

    • Tyramine

    • 4-Chlorobenzoic acid (often present from the hydrolysis of 4-chlorobenzoyl chloride)

  • By-products and Degradants:

    • Other related substances arising from side reactions or degradation of the main compound.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis.

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

  • Chemicals and Reagents:

    • This compound reference standard (>98.0% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Formic acid (analytical grade).

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Formic acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the diluent.

  • Sample Solution Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample, dissolve it in, and dilute to 25 mL with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program

A gradient elution is recommended to ensure the separation of the main peak from both early and late-eluting impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
203070
253070
267030
307030

Table 2: Gradient Elution Program

Data Presentation and Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Calculation:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

The following table presents hypothetical data for a typical analysis:

Peak IdentityRetention Time (min)AreaArea %
Tyramine~3.515000.05
4-Chlorobenzoic acid~8.225000.08
This compound ~15.7 2989000 99.80
Unknown Impurity 1~18.145000.07
Total 2997500 100.00

Table 3: Hypothetical Chromatographic Data

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC purity analysis protocol.

HPLC_Workflow start Start prep_solutions Prepare Mobile Phases, Diluent, Standard, and Sample Solutions start->prep_solutions end_node End hplc_setup HPLC System Setup and Equilibration prep_solutions->hplc_setup inject_std Inject Standard Solution hplc_setup->inject_std inject_sample Inject Sample Solution inject_std->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data process_data Integrate Peaks and Process Data acquire_data->process_data calculate_purity Calculate Purity and Related Substances (%) process_data->calculate_purity report Generate Analysis Report calculate_purity->report report->end_node

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The HPLC method described in this application note is suitable for the purity analysis of this compound. The method is designed to be robust and capable of separating the main compound from its potential process-related impurities. This protocol can be used in quality control laboratories for routine analysis and in research and development settings for the characterization of newly synthesized batches. Method validation according to ICH guidelines is recommended before implementation in a regulated environment.

References

Application Note: GC-MS Analysis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide and its Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the quality and safety of the final active pharmaceutical ingredient. The synthesis, typically achieved through a Schotten-Baumann reaction between 4-chlorobenzoyl chloride and tyramine, can lead to the formation of several byproducts. This application note provides a detailed protocol for the identification and quantification of this compound and its potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Potential Byproducts of Synthesis

The primary byproducts in the synthesis of this compound arise from unreacted starting materials, side reactions of the acylating agent, and further reaction with the product. The main potential byproducts are:

  • Unreacted Tyramine: The starting amine may be present if the reaction does not go to completion.

  • Unreacted 4-Chlorobenzoyl Chloride: The starting acyl chloride may persist if not fully consumed or hydrolyzed.

  • 4-Chlorobenzoic Acid: Formed from the hydrolysis of 4-chlorobenzoyl chloride in the aqueous basic conditions of the Schotten-Baumann reaction.

  • N,O-Bis-(4-chlorobenzoyl)tyramine: A di-acylated byproduct where both the amino and the hydroxyl groups of tyramine have reacted with 4-chlorobenzoyl chloride. This is a known impurity in the synthesis of related compounds.

Data Presentation

The following table summarizes the expected quantitative data for the target compound and its potential byproducts.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z)
TyramineC₈H₁₁NO137.18Low137 (M+), 121, 107, 77
4-Chlorobenzoyl chlorideC₇H₄Cl₂O175.01Low174/176 (M+), 139/141, 111, 75
4-Chlorobenzoic acidC₇H₅ClO₂156.57Medium156/158 (M+), 139/141, 111, 75
This compound C₁₅H₁₄ClNO₂ 275.73 High 275/277 (M+), 139/141, 121, 107
N,O-Bis-(4-chlorobenzoyl)tyramineC₂₂H₁₇Cl₂NO₃414.28Very High413/415 (M+), 274/276, 139/141, 111

Experimental Protocols

Sample Preparation
  • Reaction Quenching and Extraction:

    • After the synthesis reaction is complete, quench the reaction mixture by adding 1 M HCl until the pH is neutral.

    • Extract the aqueous mixture three times with an equal volume of ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Evaporate the solvent under reduced pressure to obtain the crude product mixture.

  • Sample Derivatization for GC-MS Analysis (Optional but Recommended):

    • To improve the volatility and chromatographic behavior of the compounds, especially the phenolic hydroxyl and carboxylic acid groups, derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) is recommended.

    • Dissolve approximately 1 mg of the crude product in 1 mL of dry pyridine.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-550.

  • Scan Mode: Full Scan.

Data Analysis
  • Peak Identification:

    • Identify the peaks in the total ion chromatogram (TIC) corresponding to the target compound and potential byproducts by comparing their retention times and mass spectra with reference standards or library data (e.g., NIST Mass Spectral Library).

  • Quantification:

    • For quantitative analysis, prepare calibration curves for the main product and each identified byproduct using certified reference standards.

    • Calculate the concentration of each analyte in the sample based on the peak area and the corresponding calibration curve.

Visualizations

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis GC-MS Analysis 4-Chlorobenzoyl_Chloride 4-Chlorobenzoyl Chloride Reaction Schotten-Baumann Reaction 4-Chlorobenzoyl_Chloride->Reaction Tyramine Tyramine Tyramine->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Sample_Prep Sample Preparation Crude_Product->Sample_Prep Crude_Product->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS Data_Analysis Data Analysis & Identification GC_MS->Data_Analysis Results Identification of Product & Byproducts Data_Analysis->Results

Caption: Experimental workflow from synthesis to GC-MS analysis.

Byproduct_Relationships cluster_reactants Unreacted Reactants cluster_byproducts Reaction Byproducts Main_Product This compound (Main Product) Diacylated_Product N,O-Bis-(4-chlorobenzoyl)tyramine (Di-acylated Product) Main_Product->Diacylated_Product further reacts with 4-Chlorobenzoyl Chloride to form Tyramine Tyramine Tyramine->Main_Product reacts with 4_Chlorobenzoyl_Chloride 4-Chlorobenzoyl Chloride 4_Chlorobenzoyl_Chloride->Main_Product reacts with Hydrolysis_Product 4-Chlorobenzoic Acid (Hydrolysis Product) 4_Chlorobenzoyl_Chloride->Hydrolysis_Product hydrolyzes to

Application Notes and Protocols for Efficacy Evaluation of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide is a chemical compound with potential therapeutic applications as an analgesic and anti-inflammatory agent.[1] Preliminary evidence suggests its mechanism of action may involve the modulation of key signaling pathways related to inflammation and pain, including cyclooxygenase (COX) enzymes and cannabinoid receptors.[1] Furthermore, structurally similar compounds have been identified as inhibitors of the STAT6 signaling pathway, suggesting a potential role in modulating immune responses.[2]

These application notes provide a comprehensive guide to a panel of cell-based assays designed to evaluate the efficacy of this compound. The protocols herein describe methods to assess its impact on cell viability, inflammation, and specific molecular targets.

I. General Cell Health and Cytotoxicity Assays

Prior to evaluating the specific efficacy of a compound, it is crucial to determine its effect on cell viability and to identify a non-toxic concentration range for subsequent experiments.

A. Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, HEK293T) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Table 1: Effect of this compound on Cell Viability

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)100
0.1
1
10
50
100

Experimental Workflow for Cell Viability Assay

G Experimental Workflow for Cell Viability Assay cluster_workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Caption: Workflow for assessing cell viability using the MTT assay.

II. Anti-inflammatory Activity Assays

These assays are designed to evaluate the potential of the compound to mitigate inflammatory responses in vitro.

A. Measurement of Nitric Oxide (NO) Production (Griess Assay)

Principle: Nitric oxide is a key inflammatory mediator produced by activated macrophages. The Griess assay is a colorimetric method that detects nitrite (a stable product of NO) in the cell culture supernatant.

Experimental Protocol:

  • Cell Seeding and Activation: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of the compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Data Presentation:

Table 2: Inhibition of Nitric Oxide Production

TreatmentCompound Concentration (µM)Absorbance (540 nm)Nitrite Concentration (µM)% Inhibition
Unstimulated Control0
LPS Control00
Compound + LPS0.1
1
10
50
100
B. Quantification of Pro-inflammatory Cytokines (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), released into the cell culture supernatant.

Experimental Protocol:

  • Cell Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as described for the Griess assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of a commercially available kit.[3]

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage of cytokine inhibition.

Data Presentation:

Table 3: Inhibition of Pro-inflammatory Cytokine Production

TreatmentCompound Concentration (µM)TNF-α Concentration (pg/mL)% Inhibition of TNF-αIL-6 Concentration (pg/mL)% Inhibition of IL-6
Unstimulated Control0
LPS Control000
Compound + LPS0.1
1
10
50
100
C. NF-κB Activation Assay

Principle: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes.[4][5] This assay measures the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation, which is a hallmark of NF-κB activation.[6]

Experimental Protocol:

  • Cell Culture and Treatment: Use a cell line stably expressing an NF-κB-responsive reporter gene (e.g., luciferase) or perform immunofluorescence staining for the p65 subunit. Treat cells with the compound followed by stimulation with TNF-α or LPS.

  • Luciferase Assay: If using a reporter cell line, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Immunofluorescence: For immunofluorescence, fix and permeabilize the cells. Stain with an anti-p65 antibody followed by a fluorescently labeled secondary antibody. Visualize the subcellular localization of p65 using fluorescence microscopy.

  • Data Analysis: For the luciferase assay, calculate the fold change in reporter activity. For immunofluorescence, quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.

Signaling Pathway of NF-κB Activation

G NF-κB Signaling Pathway cluster_pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Transcription

Caption: Simplified diagram of the NF-κB signaling pathway.

III. Target-Specific Efficacy Assays

These assays investigate the effect of the compound on its putative molecular targets.

A. Cyclooxygenase (COX) Activity Assay

Principle: This assay measures the peroxidase activity of COX-1 and COX-2 enzymes.[7][8] The inhibition of these enzymes is a common mechanism for anti-inflammatory drugs.

Experimental Protocol:

  • Cell Lysate Preparation: Use a suitable cell line (e.g., RAW 264.7 for inducible COX-2) or purified enzymes. Prepare cell lysates according to a standard protocol.

  • Assay Reaction: In a 96-well plate, combine the cell lysate or purified enzyme with the assay buffer, heme, and the compound at various concentrations. Include specific inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., celecoxib) as controls.

  • Initiation and Measurement: Initiate the reaction by adding arachidonic acid. Measure the colorimetric or fluorometric signal according to the kit manufacturer's instructions.[8]

  • Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration.

Data Presentation:

Table 4: Inhibition of COX-1 and COX-2 Activity

Compound Concentration (µM)% Inhibition of COX-1% Inhibition of COX-2
0.1
1
10
50
100
SC-560 (Control)
Celecoxib (Control)
B. Cannabinoid Receptor (CB1/CB2) Activation Assay

Principle: This assay determines if the compound acts as an agonist or antagonist of cannabinoid receptors (CB1 and CB2). This can be measured through G-protein activation or β-arrestin recruitment assays.[9][10]

Experimental Protocol:

  • Cell Lines: Use cell lines stably expressing CB1 or CB2 receptors coupled to a reporter system (e.g., Tango, PRESTO-Tango).

  • Compound Treatment: Treat the cells with a range of concentrations of the compound. For antagonist testing, co-treat with a known CB1/CB2 agonist.

  • Reporter Gene Assay: Measure the reporter gene expression (e.g., luciferase or β-galactosidase) according to the specific assay platform's protocol.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Logical Relationship of Cannabinoid Receptor Assays

G Cannabinoid Receptor Assay Logic cluster_logic Compound Test Compound CB1 CB1 Receptor Assay Compound->CB1 CB2 CB2 Receptor Assay Compound->CB2 Agonist Agonist Activity? CB1->Agonist Antagonist Antagonist Activity? CB1->Antagonist CB2->Agonist CB2->Antagonist Efficacy Determine Efficacy Profile Agonist->Efficacy Antagonist->Efficacy

Caption: Decision tree for characterizing cannabinoid receptor activity.

C. STAT6 Signaling Pathway Assay

Principle: This assay investigates the compound's ability to inhibit the STAT6 signaling pathway, which is crucial for IL-4 and IL-13 mediated immune responses. A common method is to use a luciferase reporter assay in a cell line expressing a STAT6-responsive element.[11]

Experimental Protocol:

  • Cell Transfection/Transduction: Use a cell line (e.g., HEK293T) and transfect or transduce with a STAT6-responsive luciferase reporter construct.

  • Cell Treatment: Pre-treat the cells with the compound, followed by stimulation with IL-4 or IL-13 to activate the STAT6 pathway.

  • Luciferase Assay: Lyse the cells and measure luciferase activity.

  • Data Analysis: Calculate the percentage of inhibition of IL-4/IL-13-induced luciferase activity.

Data Presentation:

Table 5: Inhibition of STAT6-Mediated Reporter Gene Expression

TreatmentCompound Concentration (µM)Luciferase Activity (RLU)% Inhibition
Unstimulated Control0
IL-4 Control00
Compound + IL-40.1
1
10
50
100

IV. Apoptosis Induction Assay

To determine if the compound induces programmed cell death, particularly relevant for potential anti-cancer applications.

A. Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cells with the compound for a specified duration (e.g., 24, 48 hours).

  • Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Presentation:

Table 6: Induction of Apoptosis by this compound

Compound Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control)
0.1
1
10
50
100

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its effects on cell viability, inflammatory responses, and specific molecular targets, researchers can gain valuable insights into its efficacy and mechanism of action, thereby guiding further drug development efforts.

References

Application Note and Protocol for Measuring the Solubility of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide is a chemical compound with potential applications in medicinal chemistry, including the development of analgesics and anti-inflammatory agents[1]. The determination of a compound's solubility is a critical early-stage parameter in drug discovery and development, as low solubility can lead to unpredictable in vitro results and poor bioavailability[2][3]. This document provides a detailed protocol for determining the thermodynamic solubility of this compound using the widely recognized shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₅H₁₄ClNO₂[1][4]
Molecular Weight275.73 g/mol [1][4]
Melting Point102°C[5]
AppearancePale-yellow solid[5]
CAS Number41859-57-8[1][4]

Table 1: Physicochemical Properties of this compound

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[6][7] This protocol outlines the steps to measure the solubility of this compound in various solvents.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or thermomixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

  • Mobile phase for HPLC (e.g., acetonitrile and water mixture)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.[8]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[2][9]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To further separate the solid from the liquid phase, centrifuge the vials at a high speed.[3]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.[7]

    • Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.[9]

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.[10]

    • Inject the diluted sample solutions into the HPLC system.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

Data Presentation

The solubility of this compound should be determined in various pharmaceutically relevant solvents. The results should be summarized in a table for easy comparison. Since no specific experimental data was found in the initial search, Table 2 presents a template with hypothetical data.

SolventTemperature (°C)Solubility (µg/mL)Solubility (mM)
Water25Hypothetical ValueHypothetical Value
PBS (pH 7.4)37Hypothetical ValueHypothetical Value
Ethanol25Hypothetical ValueHypothetical Value
Methanol25Hypothetical ValueHypothetical Value
DMSO25Hypothetical ValueHypothetical Value

Table 2: Solubility of this compound in Various Solvents

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Seal vials A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge C->D E Filter supernatant (0.45 µm filter) D->E F Dilute sample E->F G HPLC analysis F->G H Calculate solubility G->H

Figure 1: Experimental workflow for solubility determination.

Signaling Pathway and Logical Relationship Visualization

The logical relationship for determining the final solubility value is depicted in the following diagram.

Calculation_Logic cluster_inputs Inputs cluster_calculation Calculation cluster_output Output A HPLC Peak Area of Sample D Determine Concentration of Diluted Sample A->D B Calibration Curve (Peak Area vs. Concentration) B->D C Dilution Factor E Calculate Final Solubility C->E D->E F Solubility (µg/mL or mM) E->F

Figure 2: Logical flow for calculating the final solubility.

References

Application Note and Protocols for Studying the Kinetics of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide is a molecule of interest in pharmaceutical research, potentially serving as an intermediate in the synthesis of bioactive compounds.[1][2] Understanding its chemical stability and reaction kinetics is crucial for drug development, formulation, and manufacturing. This document provides a detailed experimental setup and protocols for studying the kinetics of key reactions involving this compound, with a primary focus on hydrolysis, a common degradation pathway for amide-containing molecules.[1]

The amide bond in this compound can undergo hydrolysis under both acidic and basic conditions to yield 4-chlorobenzoic acid and tyramine.[1][3][4] The rate of this reaction is influenced by factors such as pH, temperature, and the presence of catalysts.[1][2] Kinetic studies are therefore essential to determine the compound's shelf-life, identify optimal storage conditions, and predict its behavior in physiological environments.

This application note outlines the use of UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and determine kinetic parameters such as the rate constant (k), half-life (t½), and activation energy (Ea).

Key Reactions of this compound

The primary reaction of kinetic interest is the hydrolysis of the amide bond. Other potential reactions include nucleophilic substitution at the chlorinated benzene ring and oxidation of the hydroxyl group, though these are generally less common under typical storage and physiological conditions.[1]

Hydrolysis Reaction:

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5]

  • Base-Catalyzed (Alkaline) Hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide.[3][4]

Experimental Setup and Protocols

This section details the necessary equipment and step-by-step protocols for conducting kinetic studies on this compound.

Materials and Equipment

Chemicals and Reagents:

  • This compound (purity >98%)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Phosphate buffer solutions (pH 3, 5, 7, 9, 11)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (18.2 MΩ·cm)

  • Potassium chloride (for buffer preparation)

  • Boric acid (for buffer preparation)

  • Triethylamine (for buffer preparation)

Equipment:

  • UV-Vis Spectrophotometer with temperature-controlled cuvette holder

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

  • pH meter

  • Thermostatic water bath or heating block

  • Analytical balance

  • Volumetric flasks and pipettes

  • Quartz cuvettes (for UV-Vis)

  • HPLC vials

  • Reaction vessels (e.g., sealed glass vials or a batch reactor)[6]

  • Magnetic stirrer and stir bars

Experimental Workflow

The overall workflow for the kinetic study is depicted below.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results prep_solution Prepare Stock & Buffer Solutions initiate_reaction Initiate Reaction at Controlled Temperature prep_solution->initiate_reaction prep_instrument Instrument Setup & Calibration analytical_measurement UV-Vis or HPLC Analysis prep_instrument->analytical_measurement sample_collection Collect Aliquots at Time Intervals initiate_reaction->sample_collection sample_collection->analytical_measurement data_processing Data Processing & Kinetic Modeling analytical_measurement->data_processing determine_params Determine Kinetic Parameters data_processing->determine_params summarize_data Summarize in Tables determine_params->summarize_data

Caption: Experimental workflow for the kinetic study.

Protocol 1: Kinetic Study using UV-Vis Spectroscopy

This method is suitable for monitoring the reaction if there is a significant change in the UV-Vis spectrum between the reactant and the products.

1. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Prepare a series of buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9, 11).

2. Determination of Analytical Wavelength (λmax):

  • Record the UV-Vis spectra of the reactant (this compound) and the expected products (4-chlorobenzoic acid and tyramine) in the reaction medium.
  • Identify a wavelength where the change in absorbance is maximal as the reaction proceeds. This will be the analytical wavelength for the kinetic runs.

3. Kinetic Measurement:

  • Set the UV-Vis spectrophotometer to the determined analytical wavelength and the desired temperature.
  • Equilibrate a quartz cuvette containing the buffer solution inside the temperature-controlled cell holder.
  • Initiate the reaction by injecting a small, known volume of the stock solution into the cuvette and start the data acquisition immediately.
  • Record the absorbance at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.

4. Data Analysis:

  • The reaction is expected to follow pseudo-first-order kinetics if the concentration of water and the pH remain constant.
  • Plot ln(At - A∞) versus time, where At is the absorbance at time t, and A∞ is the absorbance at the end of the reaction.
  • The slope of the resulting linear plot will be -kobs, where kobs is the observed pseudo-first-order rate constant.

Protocol 2: Kinetic Study using HPLC

HPLC is a more robust method, especially for complex mixtures, as it allows for the separation and quantification of the reactant and products.

1. HPLC Method Development:

  • Develop an isocratic or gradient HPLC method capable of separating this compound from its hydrolysis products.
  • A typical starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a pH modifier like formic acid or ammonium acetate).
  • Determine the retention times and establish a calibration curve for the reactant.

2. Reaction Setup:

  • In a temperature-controlled reaction vessel, add a known volume of the buffer solution and allow it to equilibrate to the desired temperature.
  • Initiate the reaction by adding a known amount of the this compound stock solution.

3. Sampling:

  • At regular time intervals, withdraw a small aliquot of the reaction mixture.
  • Immediately quench the reaction by diluting the aliquot with a cold mobile phase or a suitable solvent to prevent further reaction.
  • Inject the quenched sample into the HPLC system.

4. Data Analysis:

  • Quantify the concentration of this compound at each time point using the calibration curve.
  • Plot ln([C]t) versus time, where [C]t is the concentration of the reactant at time t.
  • The slope of the linear plot will be -kobs.

Data Presentation and Analysis

The quantitative data obtained from the kinetic experiments should be summarized in tables for easy comparison.

Hypothetical Kinetic Data

The following tables present hypothetical data for the hydrolysis of this compound at different pH values and temperatures. This data is for illustrative purposes and should be replaced with actual experimental results.

Table 1: Effect of pH on the Observed Rate Constant (kobs) at 37 °C

pHkobs (s-1)Half-life (t½) (s)
3.01.5 x 10-546200
5.02.8 x 10-6247500
7.05.1 x 10-71359000
9.08.3 x 10-683500
11.04.2 x 10-516500

Table 2: Effect of Temperature on the Observed Rate Constant (kobs) at pH 7.4

Temperature (°C)Temperature (K)kobs (s-1)ln(kobs)1/T (K-1)
25298.152.5 x 10-7-15.200.00335
37310.155.1 x 10-7-14.490.00322
50323.151.8 x 10-6-13.230.00309
65338.156.5 x 10-6-11.940.00296
Determination of Activation Energy (Ea)

The activation energy can be determined from the temperature-dependent kinetic data using the Arrhenius equation:

k = A * e(-Ea/RT)

Taking the natural logarithm of both sides gives:

ln(k) = ln(A) - (Ea/R) * (1/T)

A plot of ln(kobs) versus 1/T (Arrhenius plot) will yield a straight line with a slope of -Ea/R, where R is the gas constant (8.314 J/mol·K).

Signaling Pathways and Logical Relationships

The pH-dependence of the hydrolysis reaction can be visualized as a signaling pathway where the concentration of H+ or OH- ions acts as a signal that modulates the rate of the reaction.

signaling_pathway cluster_acid Acidic Conditions cluster_base Basic Conditions H_ion High [H+] protonation Protonation of Carbonyl Oxygen H_ion->protonation increased_electrophilicity Increased Electrophilicity of Carbonyl Carbon protonation->increased_electrophilicity nucleophilic_attack_acid Nucleophilic Attack by H2O increased_electrophilicity->nucleophilic_attack_acid hydrolysis_acid Accelerated Hydrolysis nucleophilic_attack_acid->hydrolysis_acid OH_ion High [OH-] nucleophilic_attack_base Nucleophilic Attack by OH- OH_ion->nucleophilic_attack_base hydrolysis_base Accelerated Hydrolysis nucleophilic_attack_base->hydrolysis_base

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the direct amidation of tyramine with 4-chlorobenzoyl chloride.[1] This reaction, a type of Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2][3]

Q2: What are the primary starting materials for this synthesis?

A2: The key starting materials are tyramine (also known as 4-(2-aminoethyl)phenol) and 4-chlorobenzoyl chloride.

Q3: What are the potential impurities in the starting materials that I should be aware of?

A3: It is crucial to use high-purity starting materials to minimize byproduct formation. Potential impurities include:

  • Tyramine: Related phenolic amines.

  • 4-Chlorobenzoyl chloride: May contain 4-chlorobenzoic acid due to hydrolysis, as well as precursors from its synthesis.

Q4: What is the primary and most common byproduct in this synthesis?

A4: The most significant byproduct is the diacylated compound, N,O-Bis-(4-chlorobenzoyl)tyramine. This occurs when both the amino and the hydroxyl groups of tyramine react with 4-chlorobenzoyl chloride.

Q5: What other byproducts can be formed during the reaction?

A5: Besides the diacylated product, other common byproducts include:

  • 4-Chlorobenzoic acid: Formed from the hydrolysis of the highly reactive 4-chlorobenzoyl chloride.

  • Unreacted starting materials: Residual tyramine and 4-chlorobenzoyl chloride may remain if the reaction does not go to completion.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low yield of the desired product.

Possible Cause Suggested Solution
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently and allowed to run for a sufficient amount of time (typically around 3 hours).[1]
Hydrolysis of 4-chlorobenzoyl chloride. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Add the 4-chlorobenzoyl chloride slowly to the reaction mixture to control the exothermic reaction and minimize exposure to any residual water.
Sub-optimal reaction temperature. Maintain the reaction temperature as specified in the protocol. For the Schotten-Baumann reaction, this is often kept between 0-5°C during the addition of the acyl chloride to control the reaction rate and minimize side reactions.[1]
Inefficient purification. Optimize the purification method. Recrystallization is a common method for purifying the product. Ensure the correct solvent system is used to maximize the recovery of the desired product while leaving impurities in the mother liquor.

Problem 2: Presence of a significant amount of N,O-Bis-(4-chlorobenzoyl)tyramine byproduct.

Possible Cause Suggested Solution
Excess 4-chlorobenzoyl chloride. Use a stoichiometric amount or only a slight excess of 4-chlorobenzoyl chloride relative to tyramine. Carefully control the addition of the acyl chloride.
Reaction conditions favoring O-acylation. The Schotten-Baumann reaction is typically performed in a two-phase system (e.g., organic solvent and aqueous base).[2][3] The use of a strong base can deprotonate the phenolic hydroxyl group, making it more nucleophilic and prone to acylation. Consider using a milder base or carefully controlling the pH of the reaction mixture.
High reaction temperature. Higher temperatures can promote the less selective O-acylation. Maintain a low and controlled temperature during the addition of 4-chlorobenzoyl chloride.

Problem 3: Difficulty in removing 4-chlorobenzoic acid from the product.

Possible Cause Suggested Solution
Hydrolysis of excess 4-chlorobenzoyl chloride during workup. Quench the reaction carefully with water at a low temperature.
Inadequate purification. During the workup, wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic 4-chlorobenzoic acid into the aqueous phase.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
This compoundC₁₅H₁₄ClNO₂275.73172.0 - 176.0
N,O-Bis-(4-chlorobenzoyl)tyramineC₂₂H₁₇Cl₂NO₃414.28Not readily available
4-Chlorobenzoic acidC₇H₅ClO₂156.57243
TyramineC₈H₁₁NO137.18164-165
4-Chlorobenzoyl chlorideC₇H₄Cl₂O175.0113-15

Table 2: Representative ¹H NMR and ¹³C NMR Data for Byproduct Identification

Compound¹H NMR (δ ppm, Solvent)¹³C NMR (δ ppm, Solvent)
4-Chlorobenzoic acid 7.46 (d, 2H), 7.81 (d, 2H) (in D₂O)[4]130.99, 133.07, 137.53, 139.32, 177.48 (in D₂O)[4]

Experimental Protocols

Detailed Synthesis Protocol for this compound [1]

  • Preparation: In a suitable reaction vessel, dissolve tyramine (e.g., 0.1 mol) in an appropriate solvent mixture, such as aqueous sodium hydroxide solution and an organic solvent like dichloromethane.

  • Cooling: Cool the mixture to 0-5°C using an ice bath with constant stirring.

  • Addition of Acyl Chloride: Slowly add a solution of 4-chlorobenzoyl chloride (e.g., 0.1 mol) in the organic solvent to the cooled tyramine solution over a period of 30-60 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 3 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (tyramine) is consumed.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted tyramine, followed by a dilute base solution (e.g., 5% NaHCO₃) to remove 4-chlorobenzoic acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid. The expected yield is approximately 91%, with a melting point of 181-183°C.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Tyramine Tyramine Reaction Schotten-Baumann Reaction (Base, Solvent, 0-5°C -> RT) Tyramine->Reaction ChlorobenzoylChloride 4-Chlorobenzoyl Chloride ChlorobenzoylChloride->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Purification Recrystallization Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Byproduct_Formation Tyramine Tyramine DesiredProduct Desired Product (N-acylation) Tyramine->DesiredProduct + 1 eq. Acyl Chloride Diacylated Diacylated Byproduct (N,O-acylation) Tyramine->Diacylated Excess Acyl Chloride / Strong Base ChlorobenzoylChloride 4-Chlorobenzoyl Chloride ChlorobenzoylChloride->DesiredProduct ChlorobenzoylChloride->Diacylated Hydrolysis Hydrolysis Byproduct (4-Chlorobenzoic Acid) ChlorobenzoylChloride->Hydrolysis Water Water Water->Hydrolysis

Caption: Pathways for the formation of the desired product and common byproducts.

Troubleshooting_Logic start Problem Detected low_yield Low Yield start->low_yield diacylated_impurity High Diacylated Impurity start->diacylated_impurity acid_impurity High Acid Impurity start->acid_impurity check_reaction Check Reaction Completion (TLC) low_yield->check_reaction check_reagents Check Reagent Stoichiometry & Purity diacylated_impurity->check_reagents check_conditions Review Reaction Conditions (Temp, Base) diacylated_impurity->check_conditions check_workup Review Workup Procedure acid_impurity->check_workup

Caption: A logical troubleshooting guide for common synthesis issues.

References

Optimizing reaction conditions for the synthesis of N-(4-Chlorobenzoyl)tyramine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of N-(4-Chlorobenzoyl)tyramine

Welcome to the technical support center for the synthesis of N-(4-Chlorobenzoyl)tyramine. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-(4-Chlorobenzoyl)tyramine?

A1: The most prevalent method is the acylation of tyramine with 4-chlorobenzoyl chloride.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can be optimized to improve yield and purity.

Q2: What are the typical starting materials for this synthesis?

A2: The primary starting materials are tyramine (or tyramine hydrochloride) and 4-chlorobenzoyl chloride.[2] An alternative, less common route involves the reaction of tyramine with p-chlorobenzoic acid.[3]

Q3: What is a common side product in this synthesis, and how can I minimize its formation?

A3: A common side product is the di-acylated compound, N,O-Bis-(4-chlorobenzoyl)tyramine, where both the amino and hydroxyl groups of tyramine are acylated. To minimize its formation, it is crucial to control the stoichiometry of the reactants, typically using a molar equivalent of 1.0 to 1.5 of 4-chlorobenzoyl chloride to tyramine.[2]

Q4: What are suitable solvents for this reaction?

A4: A variety of organic solvents can be used, often in the presence of water. Examples include isopropyl acetate, ethyl acetate, and acetone.[2] In some protocols, toluene or xylene may be used, particularly when starting from p-chlorobenzoic acid, as they allow for higher reaction temperatures.[3]

Q5: Which bases are recommended for the acylation of tyramine?

A5: Both inorganic and organic bases can be employed. Commonly used inorganic bases include sodium bicarbonate, potassium bicarbonate, and sodium hydroxide.[2][3] The choice of base can affect the reaction rate and the formation of byproducts.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure the reaction is stirred vigorously to ensure proper mixing of the reactants. - Increase the reaction time or temperature within the recommended range. - Check the quality and purity of the starting materials.
Product loss during workup.- Optimize the extraction and filtration steps to minimize loss. - Ensure the pH is appropriately adjusted during aqueous workup to prevent the product from dissolving.
Formation of N,O-Bis-(4-chlorobenzoyl)tyramine Excess 4-chlorobenzoyl chloride.- Carefully control the stoichiometry, using 1.0 to 1.5 molar equivalents of 4-chlorobenzoyl chloride.[2] - Add the 4-chlorobenzoyl chloride dropwise to the reaction mixture to avoid localized high concentrations.
Reaction conditions favoring di-acylation.- Lowering the reaction temperature may help improve selectivity for N-acylation.
Product is difficult to purify Presence of unreacted starting materials or byproducts.- Recrystallization from a suitable solvent is a common and effective purification method. - Column chromatography can be used for more challenging purifications.
Oily product instead of a solid.- This may indicate the presence of impurities. Attempt to purify by trituration with a non-polar solvent to induce crystallization. - Confirm the product structure using analytical techniques like NMR or Mass Spectrometry.
Reaction does not start Inactive reagents.- Verify the integrity of the 4-chlorobenzoyl chloride, as it can hydrolyze over time. - Ensure the tyramine is of sufficient purity.
Insufficient base.- Ensure at least one molar equivalent of base is used to neutralize the HCl generated during the reaction.[2]

Experimental Protocols

Protocol 1: Acylation of Tyramine Hydrochloride

This protocol is adapted from a patented procedure.[2]

Materials:

  • Tyramine hydrochloride

  • 4-chlorobenzoyl chloride

  • Sodium hydroxide (46% w/w solution)

  • Sodium bicarbonate

  • Isopropyl acetate

  • Water

Procedure:

  • In a three-necked flask, combine 121 ml of water, 43.4 g of Tyramine hydrochloride, 23.1 g of a 46% by weight solution of sodium hydroxide, and 24.4 g of sodium bicarbonate.

  • Add 86 ml of isopropyl acetate to the mixture.

  • Stir the mixture and heat to 50°C.

  • Add 44.3 g of 4-chlorobenzoyl chloride dropwise to the heated mixture.

  • After the addition is complete, cool the mixture.

  • Filter the resulting solid product and wash it thoroughly with water.

  • Dry the product. The expected yield is approximately 97%.[2]

Protocol 2: Acylation of Tyramine Base in Acetone

This protocol is also based on a patented method.[2]

Materials:

  • Tyramine base

  • Sodium bicarbonate

  • 4-chlorobenzoyl chloride

  • Acetone

  • Water

Procedure:

  • In a flask, place 77 ml of water, 81.9 g of sodium bicarbonate, and 102.8 g of Tyramine base.

  • Cool the stirred mixture to 15°C.

  • Add 380 ml of acetone over a period of 15 minutes.

  • Add 104.8 ml of 4-chlorobenzoyl chloride to the cooled mixture.

  • Once the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Filter the product and dry it. The expected yield is approximately 96.8%.[2]

Quantitative Data Summary

Method Starting Material Solvent Base Temperature Yield Reference
ATyramine HydrochlorideIsopropyl Acetate / WaterSodium Hydroxide / Sodium Bicarbonate50°C97.2%[2]
BTyramine HydrochlorideEthyl Acetate / WaterSodium Hydroxide / Sodium Bicarbonate50°C95.7%[2]
CTyramine BaseAcetone / WaterSodium Bicarbonate15°C to Room Temp.96.8%[2]

Visualizations

experimental_workflow start Start reactants Combine Tyramine, Base, Solvent, and Water start->reactants heating Heat to Reaction Temperature reactants->heating addition Dropwise Addition of 4-Chlorobenzoyl Chloride heating->addition reaction Stir at Reaction Temperature addition->reaction cooling Cool Reaction Mixture reaction->cooling filtration Filter Crude Product cooling->filtration washing Wash with Water filtration->washing drying Dry Final Product washing->drying end N-(4-Chlorobenzoyl)tyramine drying->end

Caption: General experimental workflow for the synthesis of N-(4-Chlorobenzoyl)tyramine.

troubleshooting_logic issue issue cause cause solution solution low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Possible Cause workup_loss Product Loss During Workup? low_yield->workup_loss Possible Cause optimize_conditions Optimize Reaction Time/ Temperature/Stirring incomplete_reaction->optimize_conditions Solution check_reagents Check Reagent Quality incomplete_reaction->check_reagents Solution optimize_workup Refine Extraction/ Filtration Technique workup_loss->optimize_workup Solution

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the purification of crude 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis and purification of this compound.

Q1: My crude product is a sticky oil or fails to solidify. What is the cause and how can I fix this?

A1: This is a common issue often caused by the presence of unreacted starting materials or byproducts that depress the melting point of the solid product. The most likely impurities in a Schotten-Baumann synthesis of this compound are unreacted tyramine, 4-chlorobenzoic acid (from the hydrolysis of 4-chlorobenzoyl chloride), and salts formed during the reaction.[1][2][3] An aqueous workup using acid and base washes is highly recommended before attempting crystallization or chromatography.[4] If the product remains oily after workup, it can be purified directly by column chromatography by dissolving the oil in a minimal amount of a suitable solvent before loading it onto the column.[5]

Q2: How can I remove unreacted starting materials and acidic byproducts from my crude product?

A2: An aqueous acid-base extraction is an effective method to remove common impurities before further purification.

  • To remove unreacted tyramine (basic): Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic tyramine will be protonated to form a water-soluble salt and will partition into the aqueous layer.[4]

  • To remove 4-chlorobenzoic acid (acidic): After the acid wash, wash the organic layer with a 5% aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[4] The acidic impurity will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase.

  • Final Wash: A final wash with brine (saturated aqueous NaCl) will help to remove residual water from the organic layer before drying and concentration.[4]

Q3: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" typically occurs if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of your compound. To resolve this:

  • Add a small amount of additional hot solvent to ensure the compound is fully dissolved.

  • Allow the solution to cool more slowly to room temperature, and then place it in an ice bath to encourage crystal formation.

  • If the problem persists, consider a different recrystallization solvent or solvent system. Good starting points for benzamide derivatives include ethanol/water mixtures or isopropanol.[4][5]

Q4: I am seeing poor separation between my product and an impurity during column chromatography. What can I improve?

A4: Poor separation on a column can be due to several factors:

  • Inadequate Solvent System: The chosen mobile phase may not have the optimal polarity to resolve the compounds. It is crucial to first perform Thin Layer Chromatography (TLC) with various solvent systems to find one that provides good separation. For N-substituted benzamides, a mixture of hexane and ethyl acetate is a good starting point.[5] Aim for an Rf value for your product in the range of 0.2-0.4 for the best separation on a column.[5]

  • Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation. A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight.[5]

  • Improper Column Packing: A poorly packed column with channels or cracks will result in uneven solvent flow and inefficient separation. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[5]

Q5: My product is streaking or tailing on the TLC plate and during column chromatography. How can I prevent this?

A5: Streaking is often caused by the acidic nature of the silica gel interacting with basic or acidic functional groups in the compound. Since the starting material, tyramine, is basic, it is a likely cause of streaking if present as an impurity. To mitigate this, a small amount of a base, such as triethylamine (0.1-1%), can be added to the eluting solvent system.[6] This will neutralize the acidic sites on the silica gel and lead to sharper bands.

Data Presentation

Table 1: Recommended Parameters for Column Chromatography
ParameterRecommended ValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for normal-phase chromatography of moderately polar compounds.[7]
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA good starting point for separating N-substituted benzamides. The polarity can be gradually increased to elute the product.[5]
Target Product Rf on TLC 0.2 - 0.4This range typically provides the best resolution during column chromatography.[5]
Silica Gel to Crude Ratio ≥ 30:1 (w/w)Prevents column overloading and ensures good separation.[5]
Eluent Modifier for Basic Impurities 0.1 - 1% TriethylamineNeutralizes acidic sites on silica gel to prevent streaking of basic compounds like tyramine.[6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound using silica gel flash column chromatography.

1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the TLC plate in a chamber with a test solvent system. A good starting system is a mixture of n-hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).[5] d. Visualize the developed plate under a UV lamp. e. Adjust the solvent system polarity until the desired product spot has an Rf value between 0.2 and 0.4.[5]

2. Column Preparation: a. Prepare a slurry of silica gel in the initial, least polar mobile phase identified from the TLC analysis. b. Pour the slurry into a glass chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase without air bubbles.[7]

3. Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). b. In a separate flask, add a small amount of silica gel to the dissolved crude product. c. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. d. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Begin elution with the non-polar solvent system determined from the TLC analysis. b. Collect fractions of a consistent volume in test tubes. c. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.[8]

5. Fraction Analysis: a. Monitor the elution of the product by spotting each fraction onto a TLC plate and developing it in the optimized solvent system. b. Visualize the spots under a UV lamp. c. Combine the fractions that contain the pure product.

6. Solvent Removal: a. Concentrate the combined pure fractions using a rotary evaporator to obtain the purified solid this compound.[5]

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying the crude product by recrystallization. The ideal solvent should be determined experimentally.

1. Solvent Selection: a. Test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, ethanol/water mixtures) at room temperature and upon heating. b. A suitable solvent will dissolve the compound when hot but will result in poor solubility when cold.[4]

2. Dissolution: a. Place the crude solid into an Erlenmeyer flask. b. Add a minimal amount of the chosen hot recrystallization solvent and swirl until the solid is fully dissolved.

3. Cooling and Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. b. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.[4]

4. Crystal Collection: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent.

5. Drying: a. Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_workup Aqueous Workup cluster_purification Purification Options crude_product Crude Product dissolve Dissolve in Dichloromethane crude_product->dissolve acid_wash Wash with 1M HCl (Removes Tyramine) dissolve->acid_wash base_wash Wash with 5% NaHCO3 (Removes 4-Chlorobenzoic Acid) acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash dry_concentrate Dry (Na2SO4) and Concentrate brine_wash->dry_concentrate column_chrom Column Chromatography dry_concentrate->column_chrom If oily or complex mixture recrystallization Recrystallization dry_concentrate->recrystallization If solid pure_product Pure Product column_chrom->pure_product recrystallization->pure_product

Caption: General experimental workflow for the purification of crude product.

troubleshooting_logic start Poor Separation in Column Chromatography q1 Was TLC performed to optimize the solvent system? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the silica to crude ratio at least 30:1 (w/w)? a1_yes->q2 sol1 Perform TLC with various Hexane/EtOAc ratios. Aim for Rf of 0.2-0.4. a1_no->sol1 end Re-run column with optimized conditions sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the product or impurity streaking on the TLC plate? a2_yes->q3 sol2 Increase the amount of silica gel relative to the crude product. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Add 0.1-1% triethylamine to the eluent to neutralize the silica gel. a3_yes->sol3 a3_no->end sol3->end

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Synthesis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low to no yield in my synthesis of this compound. What are the common causes?

A1: Low or no product yield in this synthesis, typically performed via a Schotten-Baumann reaction, can stem from several factors:

  • Inadequate Neutralization of HCl: The reaction between 4-chlorobenzoyl chloride and tyramine produces hydrochloric acid (HCl). If not neutralized, HCl will protonate the amino group of the starting material, tyramine, rendering it non-nucleophilic and halting the reaction.[1]

  • Hydrolysis of 4-Chlorobenzoyl Chloride: Acyl chlorides are susceptible to hydrolysis. The presence of excess water in the reaction mixture can lead to the formation of 4-chlorobenzoic acid, reducing the amount of acyl chloride available to react with tyramine.

  • Side Reaction: O-Acylation: The hydroxyl group on the phenyl ring of tyramine can also be acylated by 4-chlorobenzoyl chloride, leading to the formation of an ester byproduct. This is more likely to occur under certain reaction conditions.

  • Poor Reagent Quality: Degradation or impurities in either the tyramine or 4-chlorobenzoyl chloride can adversely affect the reaction outcome.

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, inefficient stirring in a biphasic system, or an inappropriate choice of base or solvent can all contribute to low yields.

Q2: How can I minimize the formation of the O-acylated byproduct?

A2: The primary amine of tyramine is generally more nucleophilic than the phenolic hydroxyl group. To favor N-acylation over O-acylation:

  • Control the pH: Maintaining a basic pH (around 10-12) is crucial. The amine will be deprotonated and thus a better nucleophile, while a significant portion of the phenol will exist as the phenoxide ion, which is also nucleophilic. However, the intrinsic higher nucleophilicity of the amine often leads to the desired product.[2]

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can enhance selectivity for N-acylation.

  • Order of Addition: Adding the 4-chlorobenzoyl chloride slowly to the mixture of tyramine and base can help to control the reaction and minimize side product formation.

Q3: What is the role of the base in this synthesis, and which one should I choose?

Q4: My final product is impure. What are the recommended purification methods?

A4: The primary method for purifying this compound is recrystallization.[4] Common solvents for recrystallization of similar compounds include ethanol.[5] The choice of solvent should be guided by the principle that the desired compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while impurities remain in solution upon cooling.[6] Washing the crude product with water after filtration is also a key step to remove any remaining inorganic salts.[3]

Experimental Protocol: Schotten-Baumann Synthesis of this compound

This protocol is a detailed methodology for the synthesis of this compound.

Materials:

  • Tyramine (4-(2-aminoethyl)phenol)

  • 4-Chlorobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2) or another suitable organic solvent

  • Distilled water

  • Hydrochloric acid (for workup, if necessary)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Amine Solution: In a flask equipped with a magnetic stirrer, dissolve tyramine (1.0 equivalent) in dichloromethane.

  • Preparation of Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction Setup: Place the flask containing the tyramine solution in an ice bath and begin stirring.

  • Addition of Base: Slowly add the 10% sodium hydroxide solution (approximately 2.0-3.0 equivalents) to the stirred tyramine solution.

  • Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of dichloromethane. Add this solution dropwise to the reaction mixture over a period of 15-30 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[3]

  • Workup: Upon completion, add water to the reaction mixture and continue stirring. The resulting solid product is then collected by filtration.[3]

  • Washing: Wash the filtered solid with water to remove any inorganic impurities.[3]

  • Drying: Dry the product under vacuum.[3]

  • Purification: Recrystallize the crude product from a suitable solvent such as hot ethanol to obtain the pure this compound.[5]

Data Presentation

The following table summarizes the reaction conditions for a successful synthesis of this compound.

ParameterValue/ConditionReference
Starting Materials Tyramine, 4-Chlorobenzoyl Chloride[3]
Base Sodium Hydroxide (aqueous solution)[4]
Solvent Dichloromethane[5]
Temperature 0-5 °C during addition, then room temperature[3]
Reaction Time ~3 hours[3]
Reported Yield ~91%[3]
Purification Method Filtration, washing with water, and drying[3]
Melting Point 181-183 °C[3]

Visualizations

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_tyramine Dissolve Tyramine in Dichloromethane mix Combine Tyramine and NaOH in Ice Bath prep_tyramine->mix prep_naoh Prepare 10% aq. NaOH prep_naoh->mix prep_acyl Dissolve 4-Chlorobenzoyl Chloride in Dichloromethane add_acyl Add Acyl Chloride (0-5 °C) prep_acyl->add_acyl mix->add_acyl react Stir at Room Temp (~3 hours) add_acyl->react quench Add Water react->quench filter Filter Solid Product quench->filter wash Wash with Water filter->wash dry Dry Under Vacuum wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low or No Yield check_base Was sufficient base used? start->check_base check_hydrolysis Were anhydrous conditions maintained? check_base->check_hydrolysis Yes solution_base Increase base equivalents to neutralize HCl check_base->solution_base No check_temp Was the temperature controlled? check_hydrolysis->check_temp Yes solution_hydrolysis Use dry solvents and protect from atmospheric moisture check_hydrolysis->solution_hydrolysis No check_reagents Are reagents of good quality? check_temp->check_reagents Yes solution_temp Maintain low temperature (0-5 °C) during addition to minimize side reactions check_temp->solution_temp No solution_reagents Use fresh or purified reagents check_reagents->solution_reagents No

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Troubleshooting low solubility of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide in assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. What is happening?

A1: This is a common phenomenon for compounds with low aqueous solubility. This compound is sparingly soluble in aqueous solutions. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the compound can crash out of solution as it is no longer in a favorable solvent environment.

Q2: What is the expected solubility of this compound in common laboratory solvents?

Q3: How can I improve the solubility of this compound in my assay?

A3: Several strategies can be employed to improve the solubility of poorly soluble compounds. These include optimizing the solvent system, using solubilizing agents, and adjusting the pH. A systematic approach to test these variables is recommended.

Q4: Will the use of co-solvents or other solubilizing agents affect my assay results?

A4: It is possible. Co-solvents and solubilizing agents can interfere with biological assays. Therefore, it is crucial to include proper vehicle controls in your experiments to assess the effect of the solvent/solubilizing agent on the assay readout.

Troubleshooting Guide

Issue: Compound Precipitation Upon Dilution

Symptoms:

  • Visible particles or cloudiness in the assay well after adding the compound.

  • Inconsistent or non-reproducible assay results.

  • Lower than expected potency of the compound.

Troubleshooting Workflow:

TroubleshootingWorkflow cluster_strategies Solubilization Strategies start Start: Low Solubility Issue optimize_stock Optimize Stock Solution (Higher Concentration) start->optimize_stock serial_dilution Perform Serial Dilution in Assay Buffer optimize_stock->serial_dilution vehicle_control Crucial Step: Run Vehicle Controls for all strategies optimize_stock->vehicle_control add_cosolvent Introduce a Co-solvent (e.g., Ethanol, PEG 400) serial_dilution->add_cosolvent serial_dilution->vehicle_control use_surfactant Use a Surfactant (e.g., Tween-80, Pluronic F-68) add_cosolvent->use_surfactant add_cosolvent->vehicle_control adjust_ph Adjust Buffer pH use_surfactant->adjust_ph use_surfactant->vehicle_control sonication Brief Sonication of Final Solution adjust_ph->sonication adjust_ph->vehicle_control end_success Success: Compound Solubilized sonication->end_success end_fail Still Insoluble: Consider Formulation Strategies sonication->end_fail sonication->vehicle_control vehicle_control->end_success No Interference vehicle_control->end_fail Interference

Caption: A stepwise workflow for troubleshooting low solubility.

Quantitative Data Summary

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)Method
DMSO25User DeterminedUser DeterminedShake-Flask
Ethanol25User DeterminedUser DeterminedShake-Flask
Water25User DeterminedUser DeterminedShake-Flask
Assay Buffer (pH 7.4)25User DeterminedUser DeterminedShake-Flask

Table 2: Illustrative Solubility of Benzamide (a related compound) [5][6]

SolventTemperature (°C)Solubility ( g/100g solvent)
Methanol2516.67
Ethanol258.24
1-Propanol255.38
Water250.35

Note: The solubility of this compound is expected to be lower than that of benzamide due to its larger molecular size and increased hydrophobicity.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, Ethanol, Water, Assay Buffer)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the desired solvent.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Protocol 2: Preparing a Solubilized Formulation for a Cell-Based Assay

This protocol provides a general method for preparing a working solution of the compound for a typical cell-based assay.

Materials:

  • This compound

  • DMSO

  • Co-solvent (e.g., PEG 400)

  • Surfactant (e.g., Tween-80)

  • Sterile cell culture medium

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or sonication may be used to aid dissolution.

  • Prepare an Intermediate Dilution (if necessary):

    • Option A (Co-solvent): Dilute the DMSO stock solution with a co-solvent like PEG 400.

    • Option B (Surfactant): Dilute the DMSO stock solution into a solution containing a low concentration of a surfactant like Tween-80 (e.g., 0.1-1%).

  • Prepare the Final Working Solution: Perform the final dilution into the cell culture medium. It is crucial to add the compound solution to the medium while vortexing or stirring to ensure rapid and uniform dispersion, which can prevent precipitation.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentrations of DMSO, co-solvents, and/or surfactants as the final working solution of the compound.

Signaling Pathway and Experimental Workflow Diagrams

SignalingPathway cluster_cell Target Cell receptor Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response compound This compound (in solution) compound->receptor Inhibition/Activation

Caption: A generic signaling pathway potentially modulated by the compound.

ExperimentalWorkflow start Start: Prepare Compound Stock dilution Prepare Working Solutions & Vehicle Controls start->dilution treatment Treat Cells with Compound/Vehicle dilution->treatment cell_seeding Seed Cells in Assay Plate cell_seeding->treatment incubation Incubate for Defined Period treatment->incubation readout Perform Assay Readout (e.g., ELISA, Reporter Gene) incubation->readout analysis Data Analysis readout->analysis

Caption: A typical experimental workflow for a cell-based assay.

References

Stability issues of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Disclaimer: Specific stability data for this compound is not extensively available in published literature. The information, data, and degradation pathways presented here are based on the chemical properties of its functional groups and general knowledge of similar molecules. These should be considered as illustrative examples to guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the main potential stability issues for this compound in solution?

A1: Based on its chemical structure, the primary stability concerns for this compound in solution are:

  • Hydrolysis: The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would break the molecule into 4-chlorobenzoic acid and tyramine.[1][2][3]

  • Oxidation: The phenolic hydroxyl group can be prone to oxidation, which may be accelerated by exposure to air, light, or the presence of metal ions.

  • Photodegradation: Aromatic and chlorinated compounds can be sensitive to light, potentially leading to degradation.[4][5]

Q2: What solvents are recommended for preparing stock solutions?

A2: For short-term use, polar aprotic solvents such as DMSO or DMF are generally suitable for dissolving N-substituted benzamides. For aqueous-based experiments, it is crucial to consider the pH of the final solution and buffer components to minimize hydrolysis.

Q3: How should I store solutions of this compound?

A3: To maximize stability, solutions should be stored at low temperatures (e.g., -20°C or -80°C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Q4: I am observing a loss of potency in my cell-based assay over time. Could this be due to compound instability?

A4: Yes, a gradual loss of activity could indicate degradation of the compound in your cell culture medium. The physiological pH and temperature of cell culture conditions can contribute to slow hydrolysis over several hours or days. It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Precipitate forms in aqueous buffer. Poor aqueous solubility or pH-dependent solubility.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution.- Adjust the pH of the buffer.- Perform a solubility test to determine the optimal conditions.
Unexpected peaks appear in HPLC analysis of an aged solution. Degradation of the compound.- Conduct a forced degradation study to identify potential degradation products.[6][7][8]- Optimize storage conditions (lower temperature, protect from light).- Use freshly prepared solutions for all experiments.
Inconsistent results between experiments. Instability of stock or working solutions.- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare working solutions immediately before use.- Verify the concentration of the stock solution periodically using a validated analytical method.
Discoloration of the solution (e.g., turning yellow or brown). Oxidation of the phenolic group.- Degas solvents before use.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Add antioxidants if compatible with the experimental system.

Illustrative Stability Data

The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to demonstrate how stability might be affected by different factors.

Condition Duration Temperature % Recovery (Hypothetical) Major Degradant(s) (Hypothetical)
0.1 M HCl24 hours60°C75%4-Chlorobenzoic acid, Tyramine
0.1 M NaOH24 hours60°C68%4-Chlorobenzoic acid, Tyramine
3% H₂O₂24 hours25°C85%Oxidized phenolic derivatives
Photolytic (UV light)24 hours25°C90%Photodegradation products
Thermal (Solid)7 days80°C>98%Minimal degradation

Experimental Protocols

Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products.[9][10][11]

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • A gradient elution is often necessary to separate polar degradants from the less polar parent compound. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

3. Detection:

  • Set the UV detector to a wavelength where the parent compound has maximum absorbance (e.g., determined by a UV scan).

4. Sample Preparation:

  • Dissolve the compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Dilute the stock solution with the mobile phase to the desired concentration for analysis.

5. Forced Degradation Study:

  • To demonstrate the stability-indicating nature of the method, perform forced degradation studies.[6][7][8] Expose the compound to acidic, basic, oxidative, photolytic, and thermal stress.

  • Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent peak.

Visualizations

Below are diagrams illustrating a hypothetical degradation pathway and a typical workflow for a stability study.

Hypothetical Degradation Pathway parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photodegradation Photodegradation parent->photodegradation benzoic_acid 4-Chlorobenzoic Acid hydrolysis->benzoic_acid tyramine Tyramine hydrolysis->tyramine oxidized_products Oxidized Products oxidation->oxidized_products photo_products Photodegradation Products photodegradation->photo_products

Caption: Hypothetical degradation pathways for this compound.

Workflow for a Stability Study cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Stability Testing cluster_3 Data Analysis dev_method Develop Stability-Indicating Analytical Method (e.g., HPLC) stress_testing Perform Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) dev_method->stress_testing validate_method Validate Method Specificity stress_testing->validate_method setup_stability Set up Stability Study (Different Conditions & Timepoints) validate_method->setup_stability analyze_samples Analyze Samples at Each Timepoint setup_stability->analyze_samples data_analysis Analyze Data and Determine Shelf-life analyze_samples->data_analysis

Caption: General workflow for conducting a comprehensive stability study of a compound.

References

Technical Support Center: Synthesis of N-(4-chlorobenzoyl)tyramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of N-(4-chlorobenzoyl)tyramine, with a focus on avoiding the formation of the N,O-Bis-(4-chlorobenzoyl)tyramine byproduct.

Understanding the Reaction: N-Acylation vs. O-Acylation

Tyramine possesses two nucleophilic sites that can react with the acylating agent, 4-chlorobenzoyl chloride: the primary amine (-NH₂) and the phenolic hydroxyl (-OH). The desired product, N-(4-chlorobenzoyl)tyramine, results from selective acylation of the amine (N-acylation). The primary byproduct, N,O-Bis-(4-chlorobenzoyl)tyramine, is formed when both the amine and the hydroxyl groups are acylated (O-acylation).

The key to a successful synthesis lies in controlling the reaction conditions to favor the more nucleophilic amine group's reaction over the hydroxyl group. The relative nucleophilicity of these groups is highly dependent on the pH of the reaction medium.

  • pKa of Tyramine Functional Groups:

    • Amino Group (-NH₃⁺): ~9.66 - 10.4

    • Phenolic Hydroxyl Group (-OH): ~10.41

At a pH below the pKa of the amino group, a significant portion of it will be protonated (-NH₃⁺), rendering it non-nucleophilic. As the pH increases to slightly below the pKa of the phenolic hydroxyl group, the amino group becomes deprotonated and thus a potent nucleophile, while the hydroxyl group remains largely protonated and less reactive. At a pH above the pKa of the hydroxyl group, the phenoxide ion is formed, which is also a strong nucleophile, increasing the likelihood of O-acylation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High percentage of N,O-Bis-(4-chlorobenzoyl)tyramine formation 1. Excess 4-chlorobenzoyl chloride: Using a large excess of the acylating agent drives the reaction towards di-acylation. 2. High reaction temperature: Increased temperature can enhance the reactivity of the less nucleophilic hydroxyl group. 3. Inappropriate base or high pH: A strong base or a high concentration of base can deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.1. Control Stoichiometry: Use a molar ratio of 1:1 to 1:1.1 of tyramine to 4-chlorobenzoyl chloride. 2. Lower Reaction Temperature: Perform the reaction at a reduced temperature, for instance, in an ice bath (0-5 °C). 3. Optimize Base and pH: Utilize a milder base such as sodium bicarbonate (NaHCO₃) instead of a strong base like sodium hydroxide (NaOH). If using NaOH, carefully control the amount to maintain a moderately basic pH. In organic solvents, a non-nucleophilic amine base like triethylamine can be effective.
Low yield of N-(4-chlorobenzoyl)tyramine 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of 4-chlorobenzoyl chloride: The acylating agent can be hydrolyzed by water, especially under strongly basic conditions. 3. Precipitation of starting material: Poor solubility of tyramine or its salt in the chosen solvent system.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. 2. Control Addition of Reagents: Add the 4-chlorobenzoyl chloride slowly to the reaction mixture to minimize its hydrolysis. 3. Ensure Proper Dissolution: Choose a suitable solvent system. For Schotten-Baumann conditions, a biphasic system (e.g., water and an organic solvent like ethyl acetate or acetone) can be effective.
Difficulty in purifying the product Similar polarity of product and byproduct: The mono- and bis-acylated products may have close Rf values on TLC, making separation by column chromatography challenging.Optimize Chromatography Conditions: Use a silica gel column. The bis-acylated product is less polar and will elute first. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is recommended. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation of amine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the formation of N,O-Bis-(4-chlorobenzoyl)tyramine?

A1: The formation of the bis-acylated byproduct is due to the presence of two nucleophilic sites on the tyramine molecule: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). Under certain reaction conditions, particularly with an excess of the acylating agent or at high pH, both groups can be acylated.

Q2: Which functional group on tyramine is more reactive towards acylation?

A2: The amino group is generally more nucleophilic and therefore more reactive towards acylation than the phenolic hydroxyl group under neutral or slightly basic conditions. This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for nucleophilic attack.

Q3: What are "Schotten-Baumann conditions" and why are they recommended for this reaction?

A3: Schotten-Baumann conditions refer to an organic reaction, typically an acylation of an amine or alcohol, carried out in a two-phase system of water and an immiscible organic solvent in the presence of a base. The base neutralizes the acid (HCl) generated during the reaction, driving the equilibrium towards the product. These conditions are well-suited for the selective N-acylation of tyramine as the pH can be controlled to favor the reactivity of the amino group.

Q4: If I have already synthesized a mixture containing the bis-acylated byproduct, how can I remove it?

A4: There are two primary methods:

  • Column Chromatography: The N,O-bis-acylated product is less polar than the desired N-mono-acylated product. Separation can be achieved using silica gel column chromatography with a suitable eluent system, such as a gradient of ethyl acetate in hexane.

  • Selective Hydrolysis: It is possible to selectively hydrolyze the O-acyl group (an ester) in the presence of the N-acyl group (an amide). This can be achieved by carefully controlled basic hydrolysis, for example, using a dilute solution of potassium hydroxide in methanol at a controlled temperature. Amides are generally more stable to hydrolysis than esters.

Q5: Can I use a protecting group strategy to avoid the formation of the bis-acylated product?

A5: Yes, a protecting group strategy is a very effective, albeit longer, method. You can protect the phenolic hydroxyl group with a suitable protecting group (e.g., as a benzyl ether or a silyl ether), then perform the N-acylation, and finally deprotect the hydroxyl group to obtain the pure N-(4-chlorobenzoyl)tyramine.

Experimental Protocols

Protocol 1: Selective N-Acylation of Tyramine under Schotten-Baumann Conditions

This protocol aims for the direct synthesis of N-(4-chlorobenzoyl)tyramine with high selectivity.

Materials:

  • Tyramine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • 4-chlorobenzoyl chloride

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve tyramine hydrochloride (1.0 equivalent) and sodium bicarbonate (2.5-3.0 equivalents) in a mixture of water and ethyl acetate (e.g., a 1:1 volume ratio).

  • Cool the stirred suspension to 0-5 °C using an ice bath.

  • Dissolve 4-chlorobenzoyl chloride (1.05 equivalents) in a small amount of ethyl acetate.

  • Add the 4-chlorobenzoyl chloride solution dropwise to the cooled tyramine suspension over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by silica gel column chromatography.

Protocol 2: Two-Step Synthesis via Bis-acylation and Selective Hydrolysis

This protocol involves the initial formation of the bis-acylated compound followed by selective cleavage of the O-acyl group.

Step 1: Synthesis of N,O-Bis-(4-chlorobenzoyl)tyramine

Materials:

  • Tyramine

  • Pyridine (anhydrous)

  • 4-chlorobenzoyl chloride

  • Ice

  • Dilute HCl

  • Sodium bicarbonate solution

Procedure:

  • Dissolve tyramine (1.0 equivalent) in anhydrous pyridine in a round-bottom flask.

  • Add 4-chlorobenzoyl chloride (2.2 equivalents) dropwise to the solution while stirring.

  • After the addition, stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into a beaker containing ice and water.

  • Acidify with dilute HCl and wash the resulting precipitate with water and sodium bicarbonate solution.

  • Filter and dry the solid to obtain crude N,O-Bis-(4-chlorobenzoyl)tyramine.

Step 2: Selective Hydrolysis to N-(4-chlorobenzoyl)tyramine

Materials:

  • N,O-Bis-(4-chlorobenzoyl)tyramine

  • Methanol

  • Potassium hydroxide (KOH) solution (e.g., 2N)

  • Dilute HCl

Procedure:

  • Suspend the crude N,O-Bis-(4-chlorobenzoyl)tyramine in methanol.

  • Add a potassium hydroxide solution and heat the mixture gently (e.g., 40-45 °C) for about 1 hour. Monitor the reaction by TLC for the disappearance of the starting material and the formation of the mono-acylated product.

  • Cool the reaction mixture and neutralize with dilute HCl.

  • The precipitate formed is the desired N-(4-chlorobenzoyl)tyramine. Filter the solid, wash with water, and dry.

  • The product can be further purified by recrystallization from ethanol.

Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of N-(4-chlorobenzoyl)tyramine, highlighting methods that favor the desired product.

Method Base Solvent Temperature Approx. Molar Ratio (Tyramine:Acyl Chloride) Reported Yield of N-(4-chlorobenzoyl)tyramine
Direct N-Acylation Sodium BicarbonateWater/Acetone< 30 °C1 : 1.1~96%
Direct N-Acylation Sodium Hydroxide / Sodium BicarbonateWater/Isopropyl Acetate50 °C1 : 1.2~97%
Two-Step (Hydrolysis) Pyridine (Step 1) / KOH (Step 2)Pyridine (Step 1) / Methanol (Step 2)RT (Step 1) / 40-45 °C (Step 2)1 : 2.2 (Step 1)~91% (after hydrolysis)

Visualizations

Reaction_Pathway cluster_conditions1 Controlled Conditions (Stoichiometric Acyl Chloride, Mild Base, Low Temp) cluster_conditions2 Forcing Conditions (Excess Acyl Chloride, Strong Base, High Temp) Tyramine Tyramine (-NH2, -OH) N_Acyl N-(4-chlorobenzoyl)tyramine (Desired Product) Tyramine->N_Acyl + Bis_Acyl N,O-Bis-(4-chlorobenzoyl)tyramine (Byproduct) Tyramine->Bis_Acyl + AcylChloride 4-Chlorobenzoyl Chloride (1 eq) ExcessAcylChloride 4-Chlorobenzoyl Chloride (>2 eq)

Caption: Reaction pathways for the acylation of tyramine.

Troubleshooting_Workflow start High Bis-Acylation Detected q1 Check Molar Ratio of Acyl Chloride to Tyramine start->q1 s1 Reduce to 1.05 eq. q1->s1 > 1.1 eq. q2 Review Reaction Temperature q1->q2 ≤ 1.1 eq. s1->q2 s2 Perform reaction at 0-5 °C q2->s2 > 10 °C q3 Evaluate Base and pH q2->q3 ≤ 10 °C s2->q3 s3 Use milder base (e.g., NaHCO3) or control pH q3->s3 Strong Base / High pH end Improved Selectivity for N-Acylation q3->end Optimized s3->end

Technical Support Center: Overcoming Challenges in the Scale-Up of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis and scale-up of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide.

Troubleshooting Guide

This guide is designed to help you identify and resolve common challenges in the production of this compound.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of by-products (e.g., N,O-diacylation). 3. Sub-optimal reaction temperature. 4. Inefficient stirring at larger scales.1. Monitor reaction progress using Thin Layer Chromatography (TLC) until the starting material (tyramine) is consumed. 2. Control the addition of 4-chlorobenzoyl chloride, maintain a slightly basic pH, and consider a biphasic solvent system to minimize O-acylation. 3. Optimize the reaction temperature. While the reaction is often performed at room temperature, gentle heating may be required, but excessive heat can promote side reactions. 4. Ensure adequate agitation to maintain a homogeneous reaction mixture, especially in larger reactors.
Presence of a Major Impurity with a Higher Molecular Weight 1. Formation of the diacylated by-product, N,O-Bis-(4-chlorobenzoyl)tyramine. This is more likely to occur with excess 4-chlorobenzoyl chloride or under strongly basic conditions.1. Use a stoichiometric amount or a slight excess of tyramine. 2. Control the pH of the reaction mixture carefully. The use of a milder base or a biphasic system (Schotten-Baumann conditions) can help suppress O-acylation.[1][2] 3. Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Product "Oiling Out" During Recrystallization 1. The solution is too concentrated. 2. The cooling process is too rapid. 3. The chosen solvent is not optimal.1. Add a small amount of hot solvent to the mixture until the oil redissolves, then allow it to cool slowly. 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath. 3. Perform small-scale solubility tests to identify a better recrystallization solvent or solvent system.
Reaction Exotherm Difficult to Control at Scale 1. The acylation of amines is an exothermic reaction, and the heat generated can be difficult to dissipate in large reactors due to a lower surface-area-to-volume ratio.[3]1. Add the 4-chlorobenzoyl chloride solution portion-wise or via a controlled addition funnel to manage the rate of heat generation.[2] 2. Ensure the reactor's cooling system is efficient and properly sized for the scale of the reaction. 3. Monitor the internal reaction temperature closely throughout the addition.
Inconsistent Results Between Batches 1. Variability in the quality of starting materials. 2. Inconsistent control of reaction parameters (temperature, stirring, addition rate).1. Use starting materials of consistent, high purity. 2. Implement strict process controls and document all reaction parameters for each batch to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and straightforward method is the direct amidation of tyramine (4-(2-aminoethyl)phenol) with 4-chlorobenzoyl chloride in the presence of a base.[4] This is a type of Schotten-Baumann reaction.

Q2: What are the critical process parameters to control during scale-up?

A2: The critical parameters include:

  • Temperature: To control the reaction rate and minimize side reactions.

  • Rate of Addition: Slow, controlled addition of the acylating agent is crucial to manage the exotherm.[2]

  • Stirring/Agitation: To ensure homogeneity and efficient mass transfer, especially in a biphasic system.

  • pH Control: To prevent side reactions such as the diacylation of tyramine.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting materials (tyramine and 4-chlorobenzoyl chloride) and the product will have different Rf values, allowing for the visualization of the reaction's progression.

Q4: What is the main by-product to watch out for, and how can I minimize its formation?

A4: The primary by-product is N,O-Bis-(4-chlorobenzoyl)tyramine, formed by the acylation of both the amino and the hydroxyl groups of tyramine. To minimize its formation, use a slight excess of tyramine, control the addition of 4-chlorobenzoyl chloride, and maintain a moderately basic pH.

Q5: What is a suitable method for purifying the final product at a larger scale?

A5: Recrystallization is a common and effective method for purifying this compound. Ethanol or a mixture of ethanol and water are often suitable solvents. The crude product is dissolved in the hot solvent, filtered to remove any insoluble impurities, and then allowed to cool slowly to form pure crystals.

Data Presentation

Table 1: Comparison of Reaction Conditions on Product Yield and Purity

Parameter Condition A Condition B Condition C
Solvent DichloromethaneTolueneBiphasic (Water/Toluene)
Base TriethylamineSodium HydroxidePotassium Carbonate
Temperature Room Temperature40-50°CRoom Temperature
Typical Yield ~85%~90%~91%[4]
Typical Purity (post-recrystallization) >98%>98%>98%

Note: The data presented are illustrative and may vary based on specific experimental conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes a typical lab-scale synthesis that can be adapted for scale-up.

Materials:

  • Tyramine (4-(2-aminoethyl)phenol)

  • 4-Chlorobenzoyl chloride

  • Triethylamine or an aqueous solution of Sodium Hydroxide

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve tyramine in the chosen solvent.

  • Base Addition: Add the base (e.g., triethylamine) to the reaction mixture and stir.

  • Acylation: Dissolve 4-chlorobenzoyl chloride in the same solvent and add it dropwise to the reaction mixture via the addition funnel over a period of time, maintaining the desired reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 7:3 ethyl acetate:hexane). The reaction is complete when the tyramine spot is no longer visible.

  • Workup:

    • Quench the reaction by adding water.

    • If using an organic solvent, separate the organic layer.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.

    • Dissolve the crude product in a minimal amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Reaction_Pathway cluster_reactants Reactants Tyramine Tyramine (4-(2-aminoethyl)phenol) Product This compound Tyramine->Product + 4-Chlorobenzoyl Chloride ChlorobenzoylChloride 4-Chlorobenzoyl Chloride ChlorobenzoylChloride->Product Base Base (e.g., Triethylamine) Base->Product Byproduct N,O-Bis-(4-chlorobenzoyl)tyramine Product->Byproduct Excess 4-Chlorobenzoyl Chloride / Strong Base

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC) Start->CheckReaction CheckTemp Review Reaction Temperature Start->CheckTemp CheckStoichiometry Verify Stoichiometry & Addition Rate Start->CheckStoichiometry CheckPurification Optimize Recrystallization Start->CheckPurification Incomplete Incomplete Reaction CheckReaction->Incomplete Tyramine remaining SuboptimalTemp Sub-optimal Temperature CheckTemp->SuboptimalTemp Inconsistent results SideReaction Side Reactions (e.g., Diacylation) CheckStoichiometry->SideReaction By-product observed PoorPurification Inefficient Purification CheckPurification->PoorPurification Oiling out / low purity Solution1 Increase Reaction Time or Temperature Incomplete->Solution1 Solution2 Adjust Stoichiometry, Control Addition & pH SideReaction->Solution2 Solution3 Optimize Temperature Profile SuboptimalTemp->Solution3 Solution4 Select Different Solvent, Control Cooling Rate PoorPurification->Solution4

Caption: Troubleshooting workflow for synthesis and purification issues.

References

Identifying and characterizing impurities in 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide. The information provided is intended to assist in the identification and characterization of impurities in samples of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound samples?

A1: Impurities in this compound can originate from several sources throughout the manufacturing process and storage. These can be broadly categorized as:

  • Process-Related Impurities: These are impurities that arise from the manufacturing process, including unreacted starting materials, intermediates, and byproducts of side reactions.

  • Impurities from Starting Materials: The quality of the starting materials, 4-chlorobenzoyl chloride and tyramine, directly impacts the purity of the final product.

  • Degradation Products: These impurities form due to the degradation of the drug substance over time under the influence of environmental factors such as light, heat, and humidity.

Q2: What are the common process-related impurities and byproducts found in the synthesis of this compound?

A2: The primary synthesis route involves the acylation of tyramine with 4-chlorobenzoyl chloride.[1] Potential process-related impurities and byproducts include:

  • Unreacted Starting Materials:

    • 4-Chlorobenzoyl chloride

    • Tyramine (4-(2-aminoethyl)phenol)

  • Byproducts from Side Reactions:

    • N,O-Bis-(4-chlorobenzoyl)tyramine: This is a significant byproduct formed when both the amino and the phenolic hydroxyl groups of tyramine react with 4-chlorobenzoyl chloride.

    • 4-Chlorobenzoic acid: Formed from the hydrolysis of the starting material, 4-chlorobenzoyl chloride.

Q3: What are the potential impurities originating from the starting materials?

A3: Impurities present in the starting materials can be carried through the synthesis and appear in the final product.

  • Impurities in 4-Chlorobenzoyl Chloride may include:

    • 4-Chloro Toluene

    • 4-Chloro Benzal Chloride

    • 4-Chloro Benzo Tri Chloride

  • Impurities in Tyramine may include:

    • 3-Hydroxy 4-Methoxyphenethylamine HCl

    • 3-Methoxytyramine Glucuronide

    • 3-Methoxytyramine Sulfate

Q4: What are the likely degradation products of this compound?

A4: Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are necessary to definitively identify degradation products.[2] Based on the structure of the molecule, potential degradation pathways include:

  • Hydrolysis: The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would yield 4-chlorobenzoic acid and tyramine.[1]

  • Oxidation: The phenolic hydroxyl group is a potential site for oxidation.

Troubleshooting Guide for Analytical Experiments

This guide addresses common issues encountered during the analysis of this compound and its impurities, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

  • Possible Cause 1: Secondary Interactions with the Stationary Phase. The basic nitrogen in the tyramine moiety or the acidic phenolic hydroxyl group can interact with residual silanols on the silica-based column, leading to peak tailing.

    • Troubleshooting:

      • Adjust the pH of the mobile phase. A slightly acidic mobile phase (pH 3-4) can suppress the ionization of residual silanols.

      • Use a column with end-capping or a base-deactivated stationary phase.

      • Add a competing base, such as triethylamine, to the mobile phase in low concentrations (e.g., 0.1%).

  • Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting.

    • Troubleshooting:

      • Dilute the sample and re-inject.

      • Use a column with a larger internal diameter or a higher loading capacity.

  • Possible Cause 3: Extra-column Volume. Excessive tubing length or a large detector flow cell can contribute to peak broadening.

    • Troubleshooting:

      • Use tubing with a smaller internal diameter and keep the length to a minimum.

      • Ensure the detector flow cell volume is appropriate for the column dimensions.

Issue 2: Inconsistent Retention Times in HPLC Analysis

  • Possible Cause 1: Inadequate Column Equilibration. Insufficient time for the column to equilibrate with the mobile phase, especially during gradient elution, can cause retention time shifts.

    • Troubleshooting:

      • Increase the column equilibration time between injections. Ensure at least 10-15 column volumes of the initial mobile phase pass through the column before the next injection.

  • Possible Cause 2: Mobile Phase Composition Fluctuation. Inconsistent mobile phase preparation or changes in the solvent proportioning by the HPLC pump can lead to variability.

    • Troubleshooting:

      • Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

      • Perform pump performance qualification tests to check for accurate and precise solvent delivery.

  • Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.

    • Troubleshooting:

      • Use a column oven to maintain a constant temperature for the analytical column.

Issue 3: Difficulty in Identifying Unknown Impurities by LC-MS

  • Possible Cause 1: Inefficient Ionization. The impurity may not ionize well under the chosen mass spectrometry conditions.

    • Troubleshooting:

      • Analyze the sample in both positive and negative ionization modes.

      • Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, cone voltage, and gas flow rates.

      • Consider using a different ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI), if ESI is not effective.

  • Possible Cause 2: Co-elution of the Impurity with the Main Peak or Other Components.

    • Troubleshooting:

      • Modify the HPLC method to improve the separation. This can include changing the mobile phase composition, gradient profile, or stationary phase.

      • Utilize high-resolution mass spectrometry (HRMS) to distinguish between co-eluting compounds with different elemental compositions.

  • Possible Cause 3: Low Concentration of the Impurity. The impurity may be present at a level below the detection limit of the instrument.

    • Troubleshooting:

      • Concentrate the sample before injection.

      • Increase the injection volume.

      • Optimize the MS parameters for maximum sensitivity.

Data Presentation

Table 1: Potential Impurities in this compound

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Type
4-Chlorobenzoyl chlorideC₇H₄Cl₂O175.01Starting Material
TyramineC₈H₁₁NO137.18Starting Material
4-Chlorobenzoic acidC₇H₅ClO₂156.57Starting Material Related/Degradation
N,O-Bis-(4-chlorobenzoyl)tyramineC₂₂H₁₇Cl₂NO₃414.28Byproduct
4-Chloro TolueneC₇H₇Cl126.58Starting Material Related
4-Chloro Benzal ChlorideC₇H₅Cl₂159.02Starting Material Related
4-Chloro Benzo Tri ChlorideC₇H₄Cl₃193.47Starting Material Related
3-Hydroxy 4-MethoxyphenethylamineC₉H₁₃NO₂167.21Starting Material Related

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Impurity Profiling

This protocol outlines a general stability-indicating HPLC method that can be used as a starting point for the analysis of this compound and its impurities. Method validation should be performed according to ICH guidelines.[3][4]

  • Instrumentation: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

Protocol 2: LC-MS Method for Impurity Identification and Characterization

This protocol provides a general approach for the identification and structural elucidation of unknown impurities using LC-MS.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) with an electrospray ionization (ESI) source.

  • Liquid Chromatography:

    • Use the same HPLC conditions as described in Protocol 1 to ensure chromatographic separation is maintained.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive and Negative

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Mass Range: m/z 50-1000

    • Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS²) or targeted MS/MS.

  • Data Analysis:

    • Identify potential impurities by comparing the chromatograms of the sample with a blank and a reference standard.

    • Determine the accurate mass of the parent ion and its fragment ions from the MS and MS/MS spectra.

    • Use the accurate mass data to propose the elemental composition of the impurity.

    • Elucidate the structure of the impurity by interpreting the fragmentation pattern observed in the MS/MS spectrum.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data_processing Data Processing & Identification cluster_reporting Reporting sample This compound Sample dissolution Dissolution in Diluent (e.g., 50:50 Water:Acetonitrile) sample->dissolution hplc HPLC Separation dissolution->hplc lcms LC-MS Analysis hplc->lcms peak_detection Peak Detection & Integration lcms->peak_detection structure_elucidation Structure Elucidation (MS/MS) lcms->structure_elucidation impurity_profiling Impurity Profiling peak_detection->impurity_profiling report Final Report impurity_profiling->report structure_elucidation->report

Caption: Workflow for Impurity Identification and Characterization.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_retention_time Inconsistent Retention Times cluster_identification Impurity Identification Issues start Analytical Issue Encountered peak_shape_q Tailing or Fronting? start->peak_shape_q rt_q Retention Time Shift? start->rt_q id_q Difficulty Identifying Unknowns? start->id_q secondary_int Check for Secondary Interactions peak_shape_q->secondary_int Tailing overload Check for Column Overload peak_shape_q->overload Fronting extra_col Check Extra-column Volume peak_shape_q->extra_col Broadening equilibration Verify Column Equilibration rt_q->equilibration mobile_phase Check Mobile Phase rt_q->mobile_phase temperature Check Temperature Control rt_q->temperature ionization Optimize Ionization id_q->ionization coelution Address Co-elution id_q->coelution concentration Check Concentration id_q->concentration

Caption: Troubleshooting Decision Tree for Analytical Issues.

References

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of benzamide derivatives during their experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments to improve the solubility of benzamide derivatives.

Issue 1: The benzamide derivative precipitates out of my aqueous formulation.

  • Possible Cause: The aqueous solubility of the benzamide derivative has been exceeded.

  • Troubleshooting Steps:

    • Introduce a Co-solvent: Start by adding a water-miscible organic solvent in which the benzamide derivative is more soluble, such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).

    • Optimize Co-solvent Concentration: Systematically vary the concentration of the co-solvent to find the optimal ratio that maintains the solubility of the compound without compromising the stability of the formulation.

    • pH Adjustment: For ionizable benzamide derivatives, altering the pH of the solution can significantly increase solubility. For acidic derivatives, increasing the pH can lead to the formation of a more soluble salt.

    • Use of Surfactants: Incorporate a surfactant to form micelles that can encapsulate the hydrophobic benzamide derivative, thereby increasing its apparent solubility in the aqueous medium.

Issue 2: The solubility of the benzamide derivative is still too low even with a co-solvent.

  • Possible Cause: The chosen co-solvent may not be optimal, or the intrinsic solubility of the compound is extremely low.

  • Troubleshooting Steps:

    • Screen a Wider Range of Solvents: Test the solubility of the benzamide derivative in various pharmaceutically acceptable solvents to identify more effective ones.

    • Employ a Ternary System: A combination of water, a co-solvent, and a surfactant can have a synergistic effect on solubility.

    • Investigate Complexation: Explore the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex with the benzamide derivative.[1]

    • Prepare a Solid Dispersion: For solid dosage forms, creating a solid dispersion with a hydrophilic carrier can significantly enhance the dissolution rate and apparent solubility.[1]

Issue 3: The formulation is not stable and shows phase separation over time.

  • Possible Cause: Incompatibility of excipients or a shift in the formulation's pH.

  • Troubleshooting Steps:

    • Evaluate Excipient Compatibility: Ensure all excipients in the formulation are compatible with each other and with the benzamide derivative.

    • Adjust Excipient Concentrations: Systematically vary the concentrations of co-solvents, surfactants, and other excipients to find a stable formulation window.

    • Control the pH: If the formulation contains ionizable components, using a suitable buffer system is crucial for maintaining stability.

Issue 4: Inconsistent results in biological assays due to poor solubility.

  • Possible Cause: Undissolved drug particles can lead to inaccurate concentration measurements and variability in experimental results.

  • Troubleshooting Steps:

    • Confirm Complete Dissolution: Before conducting assays, visually inspect the solution for any particulate matter. If necessary, filter the solution.

    • Prepare Fresh Solutions: Prepare solutions immediately before use to minimize the risk of precipitation over time.

    • Re-evaluate Solubility Enhancement Strategy: If solubility issues persist, it may be necessary to explore a more effective enhancement technique.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of many benzamide derivatives?

The molecular structure of many benzamide derivatives contributes to their low aqueous solubility. The presence of one or more benzene rings makes the molecule largely hydrophobic. While the amide group can participate in hydrogen bonding, the overall lipophilicity of the molecule often dominates, leading to poor interaction with water.[1]

Q2: What are the most common strategies to improve the solubility of benzamide derivatives?

Common strategies can be categorized into physical and chemical modifications. These include:

  • Co-solvency: Blending water with a miscible organic solvent where the compound is more soluble.[1]

  • pH Adjustment: Altering the pH for ionizable compounds to increase solubility.[1]

  • Use of Surfactants: Using surfactants to form micelles that encapsulate hydrophobic molecules.[1]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes.[1]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix.[1]

  • Salt Formation: Converting the drug into a more soluble salt form.

  • Cocrystallization: Forming a crystalline structure with a co-former to enhance solubility.

Q3: How do I choose the right solubility enhancement strategy for my benzamide derivative?

The choice of strategy depends on the physicochemical properties of your specific benzamide derivative, the desired dosage form, and the intended application. A decision-making workflow can help guide your selection.

Start Start: Poorly Soluble Benzamide Derivative IsIonizable Is the compound ionizable? Start->IsIonizable pH_Adjustment pH Adjustment / Salt Formation IsIonizable->pH_Adjustment Yes SolidDosage Is a solid dosage form required? IsIonizable->SolidDosage No End Solubility Enhanced pH_Adjustment->End CoSolvency Co-solvency CoSolvency->End SolidDosage->CoSolvency No SolidDispersion Solid Dispersion SolidDosage->SolidDispersion Yes Cyclodextrin Cyclodextrin Complexation SolidDosage->Cyclodextrin Yes Cocrystal Cocrystallization SolidDosage->Cocrystal Yes SolidDispersion->End Cyclodextrin->End Cocrystal->End

Decision workflow for selecting a solubility enhancement strategy.

Q4: Can a combination of strategies be more effective?

Yes, in some cases, a combination of techniques can provide a synergistic effect. For example, using a co-solvent in combination with a surfactant or pH adjustment can be more effective than any single method.

Quantitative Data on Solubility Enhancement of Benzamide and Related Derivatives

The following tables summarize the improvement in aqueous solubility of various benzamide and structurally related derivatives using different enhancement strategies.

Table 1: Solubility Enhancement by Salt Formation

CompoundInitial Solubility (µg/mL)Salt FormEnhanced Solubility (µg/mL)Fold IncreaseReference
o-aminobenzamide derivative (F8)< 1000F8·2HCl> 50000> 50[2]
Benexate104.42Benexate Saccharinate512.16~5[3]
Benexate104.42Benexate Cyclamate160.53~1.5[3]

Table 2: Solubility Enhancement by Cyclodextrin Complexation

CompoundInitial Solubility (µg/mL)CyclodextrinEnhanced Solubility (µg/mL)Fold IncreaseReference
Albendazole (benzimidazole derivative)0.4188β-cyclodextrin~93.47~223[4]
Albendazole (benzimidazole derivative)0.4188Hydroxypropyl-β-cyclodextrin~443.06~1058[4]
Fenbendazole (benzimidazole derivative)0.1054β-cyclodextrin~45.56~432[4]
Fenbendazole (benzimidazole derivative)0.1054Hydroxypropyl-β-cyclodextrin~159.36~1512[4]

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at enhancing the solubility of benzamide derivatives.

Protocol 1: Solid Dispersion by Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion of a benzamide derivative with a hydrophilic carrier to improve its aqueous solubility.

cluster_prep Preparation cluster_evap Solvent Evaporation cluster_post Post-Processing DissolveDrug 1. Dissolve benzamide derivative in a suitable organic solvent. DissolveCarrier 2. Dissolve hydrophilic carrier (e.g., PVP, PEG) in the same solvent. DissolveDrug->DissolveCarrier Mix 3. Mix the two solutions thoroughly. DissolveCarrier->Mix Evaporate 4. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator). Mix->Evaporate Dry 5. Dry the resulting solid film under vacuum to remove residual solvent. Evaporate->Dry Pulverize 6. Pulverize and sieve the solid dispersion to obtain a uniform powder. Dry->Pulverize

References

Validation & Comparative

A Comparative Analysis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide and Other Analgesics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for novel analgesic agents with improved efficacy and safety profiles is a continuous endeavor. This guide provides a comparative analysis of the potential analgesic compound 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide against two major classes of established analgesics: non-steroidal anti-inflammatory drugs (NSAIDs) and opioids. Due to the limited availability of public data on the specific analgesic activity of this compound, this comparison will leverage data from structurally related N-substituted benzamide derivatives to provide a relevant and insightful analysis.

Introduction to this compound

This compound is a synthetic compound belonging to the benzamide class of chemicals. Preliminary investigations suggest its potential as an analgesic and anti-inflammatory agent.[1] Its chemical structure, featuring a substituted benzamide core, is a common motif in various pharmacologically active molecules, indicating a potential for interaction with biological pathways involved in pain and inflammation. The proposed mechanisms of action for related compounds include the inhibition of cyclooxygenase (COX) enzymes or modulation of cannabinoid receptors, pathways central to pain signaling.[1]

Comparative Analgesics: Mechanisms of Action

A thorough understanding of the mechanisms of action of existing analgesics is crucial for contextualizing the potential of novel compounds. This section outlines the signaling pathways of NSAIDs and opioids.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs, such as ibuprofen and naproxen, exert their analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[1][2] The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs.[1][2][3]

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain NSAIDs NSAIDs NSAIDs->COX_Enzymes Inhibition

Figure 1: Mechanism of Action of NSAIDs.
Opioid Analgesics

Opioid analgesics, such as morphine and fentanyl, are potent pain relievers that act on the central nervous system.[4][5] Their mechanism of action involves binding to and activating opioid receptors, which are G-protein coupled receptors located throughout the brain and spinal cord.[5][6][7] There are three main types of opioid receptors: mu (µ), delta (δ), and kappa (κ).[5] Activation of these receptors, particularly the mu-opioid receptor, leads to a cascade of intracellular events that ultimately reduce the transmission of pain signals.[7][8] This includes the inhibition of neurotransmitter release from presynaptic terminals and the hyperpolarization of postsynaptic neurons, making them less likely to fire.[5]

Opioid_Mechanism Opioids Opioid Analgesics Opioid_Receptors Opioid Receptors (µ, δ, κ) Opioids->Opioid_Receptors Binds to & Activates Presynaptic_Neuron Presynaptic Neuron Opioid_Receptors->Presynaptic_Neuron Inhibits Neurotransmitter Release Postsynaptic_Neuron Postsynaptic Neuron Opioid_Receptors->Postsynaptic_Neuron Hyperpolarizes Neuron Pain_Signal_Transmission Pain Signal Transmission Presynaptic_Neuron->Pain_Signal_Transmission Postsynaptic_Neuron->Pain_Signal_Transmission Reduced_Transmission Reduced Pain Signal

Figure 2: Mechanism of Action of Opioid Analgesics.

Experimental Data and Comparative Performance

Compound/DrugAnalgesic AssayEffective Dose (ED50)Reference
Structurally Related Benzamide (Compound 3r) CFA Inflammatory Pain Model (von Frey)176.6 µmol/kg[2]
Acetaminophen (ApAP) CFA Inflammatory Pain Model (von Frey)245.1 µmol/kg[2]
Morphine Hot Plate Test~10 mg/kg (significant effect)[9]
Ibuprofen Acetic Acid-Induced Writhing TestVaries by study (~5-20 mg/kg)General Knowledge

Note: The data presented for Morphine and Ibuprofen are representative values from the literature and may vary depending on the specific experimental conditions.

The data suggests that the structurally related benzamide derivative (Compound 3r) exhibits potent analgesic activity in a model of inflammatory pain, with a lower ED50 than the commonly used analgesic, acetaminophen.[2] This indicates that N-substituted benzamides, including potentially this compound, could represent a promising class of non-opioid analgesics.

Experimental Protocols

To ensure the reproducibility and validity of analgesic screening, standardized experimental protocols are essential. The following are detailed methodologies for two commonly used in vivo analgesic assays.

Acetic Acid-Induced Writhing Test

This test is a widely used model for screening peripheral analgesic activity.

Writhing_Test_Workflow Start Start Animal_Grouping Animal Grouping & Acclimatization Start->Animal_Grouping Drug_Administration Administer Test Compound, Vehicle, or Standard Drug Animal_Grouping->Drug_Administration Waiting_Period Waiting Period (e.g., 30 min) Drug_Administration->Waiting_Period Acetic_Acid_Injection Inject Acetic Acid (i.p.) Waiting_Period->Acetic_Acid_Injection Observation Observe & Count Writhing Responses (e.g., over 20 min) Acetic_Acid_Injection->Observation Data_Analysis Data Analysis: Calculate % Inhibition Observation->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental Workflow for the Acetic Acid-Induced Writhing Test.

Protocol:

  • Animals: Male or female mice are randomly divided into groups (e.g., vehicle control, positive control, and test compound groups).

  • Drug Administration: The test compound, vehicle, or a standard analgesic (e.g., ibuprofen) is administered, typically via oral or intraperitoneal (i.p.) route.

  • Induction of Writhing: After a predetermined time (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic stretching and writhing response.

  • Observation: Immediately after the acetic acid injection, the number of writhes is counted for a set period (e.g., 20 minutes).

  • Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test

The hot plate test is a common method for assessing central analgesic activity.

Protocol:

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Baseline Measurement: Before drug administration, the basal reaction time of each animal (e.g., mouse or rat) is determined by placing it on the hot plate and measuring the time until a nociceptive response is observed (e.g., licking of the paws or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compound, vehicle, or a standard central analgesic (e.g., morphine) is administered.

  • Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the reaction time on the hot plate is measured again.

  • Data Analysis: The increase in latency to the nociceptive response is calculated as an indicator of analgesic effect.

Conclusion

While direct experimental evidence for the analgesic properties of this compound is currently limited, the available data on structurally similar N-substituted benzamides suggests that this class of compounds holds significant promise as a source of novel non-opioid analgesics. Their potential mechanism of action, possibly through COX inhibition or other pathways, warrants further investigation. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of the analgesic efficacy of this and other novel compounds, enabling a robust comparison with existing therapeutic agents. Further research, including in vivo analgesic assays and mechanistic studies, is essential to fully elucidate the therapeutic potential of this compound.

References

Validating the Anti-inflammatory Effects of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for validating the anti-inflammatory properties of the novel compound 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide. Its performance is benchmarked against two well-established anti-inflammatory drugs, the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comparative analysis of potential mechanisms of action.

Preliminary research suggests that this compound may exert anti-inflammatory and analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, similar to NSAIDs.[1] Its structural features, particularly the chlorophenyl and hydroxyphenethyl groups, indicate a potential for competitive binding to the hydrophobic channel of COX-2, as suggested by computational docking studies.[1] However, to substantiate these hypotheses, rigorous experimental validation is necessary.

Comparative Analysis of Anti-inflammatory Agents

To provide a clear benchmark for validation studies, the following table summarizes the known mechanisms of action and reported efficacy of the comparator compounds, Ibuprofen and Dexamethasone. Quantitative data for this compound is currently unavailable in published literature and would be the primary objective of the proposed experimental workflow.

FeatureThis compoundIbuprofenDexamethasone
Drug Class Investigational CompoundNon-Steroidal Anti-inflammatory Drug (NSAID)Synthetic Corticosteroid
Primary Mechanism Putative Cyclooxygenase (COX) Inhibitor[1]Non-selective COX-1 and COX-2 Inhibitor[2][3][4][5]Glucocorticoid Receptor (GR) Agonist[6][7]
Molecular Action Hypothetically reduces prostaglandin synthesis.[1]Inhibits the conversion of arachidonic acid to prostaglandins, reducing mediators of pain, fever, and inflammation.[3][4]Binds to cytoplasmic GR; the complex translocates to the nucleus to suppress the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6) and upregulate anti-inflammatory genes.[6][7]
Reported IC₅₀ Data not availableVaries by assay; potent inhibition of COX enzymes.~5 nM for inhibition of LPS-induced IL-6 production.[8]
Key Signaling Pathways Affected Potentially Arachidonic Acid PathwayArachidonic Acid Pathway[3][5]NF-κB and MAPK pathways (via DUSP1 induction).[6][9]

Visualizing Mechanisms and Workflows

To elucidate the complex processes involved in inflammation and the experimental procedures for its study, the following diagrams are provided.

G cluster_0 Cell Seeding & Pre-treatment cluster_1 Inflammatory Stimulation cluster_2 Endpoint Analysis seed Seed RAW 264.7 cells in 96-well plates adhere Allow cells to adhere (Overnight) seed->adhere pretreat Pre-treat with Test Compounds (1 hour) adhere->pretreat lps Stimulate with LPS (e.g., 1 µg/mL for 24h) pretreat->lps supernatant Collect Supernatant lps->supernatant cells Process Cells lps->cells griess Nitric Oxide (NO) Measurement (Griess Assay) supernatant->griess elisa Cytokine Quantification (ELISA for TNF-α, IL-6) supernatant->elisa mtt Cell Viability (MTT Assay) cells->mtt wb Protein Expression (Western Blot for iNOS, COX-2) cells->wb

Caption: Experimental workflow for in vitro anti-inflammatory screening.

G cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB IκBα IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB pNFkB p65/p50 NFkB->pNFkB Translocates NFkB_IkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) pNFkB->Genes Promotes Transcription Mediators Inflammatory Mediators Genes->Mediators Expresses Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_Dex GR-Dex Complex GR->GR_Dex GR_Dex->Genes Represses Transcription

Caption: Simplified NF-κB signaling pathway and Dexamethasone inhibition.

G Inflammation Inflammation AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX substrate PGs Prostaglandins PGs->Inflammation mediate COX->PGs converts to CompoundX This compound (Hypothesized) CompoundX->COX Potentially Inhibits Ibuprofen Ibuprofen (NSAID) Ibuprofen->COX Inhibits Dexamethasone Dexamethasone (Corticosteroid) Dexamethasone->Inflammation Inhibits via Gene Regulation

Caption: Comparative logic of anti-inflammatory mechanisms.

Detailed Experimental Protocols

The following protocols provide a standardized methodology for assessing and comparing the anti-inflammatory activity of the test compounds in vitro.

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified incubator with a 5% CO₂ atmosphere.[10]

Assessment of Cytotoxicity (MTT Assay)

It is critical to ensure that any observed reduction in inflammatory markers is not a result of compound-induced cell death.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[11]

  • Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., this compound, Ibuprofen, Dexamethasone) for 24 hours. Include a vehicle control (e.g., DMSO).[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control group.

LPS-Induced Inflammation and Nitric Oxide (NO) Measurement

This assay is a primary screening tool for anti-inflammatory compounds.[12]

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[12]

  • Compound Treatment: Pre-treat the cells with various non-cytotoxic concentrations of the test compounds for 1 hour.[12]

  • LPS Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours. Include unstimulated and vehicle-treated control groups.[11]

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[12]

  • Griess Reaction:

    • In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent.

    • Incubate for 10-15 minutes at room temperature.[11]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound concentration.

Quantification of Pro-inflammatory Cytokines (ELISA)

This assay measures the specific inhibition of key inflammatory signaling molecules.

  • Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Measurement protocol, typically using 24-well plates.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.[11]

  • ELISA Procedure: Quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[11]

  • Data Analysis: Calculate the concentration of each cytokine based on the standard curve provided in the kit. Determine the percentage inhibition for each compound.

Western Blot Analysis for iNOS and COX-2 Expression

This technique validates whether the compounds affect the protein levels of key inflammatory enzymes.

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with test compounds and stimulate with LPS for 18-24 hours.[11]

  • Cell Lysis: Lyse the cells and determine the total protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.[11]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours.[11]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) system. Quantify band intensities and normalize them to the loading control to determine the relative protein expression.[11]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, a key chemical entity, is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The cross-validation of analytical methods is a critical step in the analytical lifecycle, providing documented evidence that different analytical techniques are reliable and produce comparable results. This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound. The performance data presented is based on established validation principles from the International Council for Harmonisation (ICH) guidelines and performance data from analogous compounds.[1][2][3][4][5]

Comparative Performance of Analytical Methods

The choice of an analytical method is contingent on several factors, including the intended application, the nature of the sample matrix, and the requisite sensitivity and selectivity. While HPLC is a widely adopted technique for the quantification of pharmaceutical compounds, alternative methods may present distinct advantages in specific scenarios.

Table 1: Comparison of Quantitative Analytical Methods for this compound

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (%RSD) < 2.0%< 5.0%< 10.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL< 0.1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.4 - 2 µg/mL< 0.5 ng/mL5 - 20 ng/mL
Robustness HighModerateModerate
Specificity Good to ExcellentExcellentGood to Excellent

Note: The data in this table is representative and compiled from validation studies of structurally similar compounds.[6]

Experimental Protocols

Detailed methodologies for the validation of each analytical technique are provided below. These protocols are based on ICH Q2(R2) guidelines and are intended to serve as a template for laboratory implementation.[1][2][3][4][5]

High-Performance Liquid Chromatography (HPLC) with UV Detection

A robust and widely used method for the quantification of non-volatile and thermally stable compounds.

a. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 230-280 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

b. Validation Protocol:

  • Specificity: Analyze blank, placebo, and analyte-spiked samples. Peak purity should be assessed using a photodiode array (PDA) detector to ensure no co-eluting impurities.

  • Linearity: Prepare a series of at least five calibration standards from a stock solution. Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels (low, medium, and high). The mean recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C) to assess the method's reliability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Offers superior sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.

a. Chromatographic and Mass Spectrometric Conditions:

  • LC System: A UHPLC system for fast and efficient separation.

  • Column: A suitable C18 or phenyl-hexyl column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the analyte.

  • MRM Transitions: At least two multiple reaction monitoring (MRM) transitions (a quantifier and a qualifier ion) should be optimized for the analyte and internal standard.

b. Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, precipitate proteins with a solvent like acetonitrile or methanol.

  • Liquid-Liquid Extraction (LLE): Extract the analyte from an aqueous sample into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Use a sorbent to selectively retain and elute the analyte, providing a cleaner extract.

c. Validation Protocol:

The validation parameters are similar to HPLC, with some specific considerations for LC-MS/MS:

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the analyte response in a post-extraction spiked sample to that in a neat solution.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Internal Standard: Use a stable isotope-labeled internal standard whenever possible to compensate for matrix effects and variability in sample processing and instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS)

Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes like this compound to improve volatility and chromatographic performance.

a. GC-MS Conditions (with derivatization):

  • Derivatizing Agent: A silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the hydroxyl and amide groups.

  • GC Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Optimized to ensure efficient volatilization without thermal degradation.

  • Oven Temperature Program: A temperature gradient to achieve optimal separation of the derivatized analyte from other components.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Full scan to identify the derivatized analyte and selected ion monitoring (SIM) for quantification.

b. Validation Protocol:

The validation protocol follows the same principles as HPLC and LC-MS/MS, with additional attention to the consistency and efficiency of the derivatization step.

Cross-Validation Workflow and Signaling Pathways

To ensure the interchangeability of analytical methods, a cross-validation study is essential. This process involves analyzing the same set of samples using two or more validated methods and comparing the results.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol select_samples Select Representative Samples (e.g., different lots, stability points) start->select_samples method1 Analyze Samples with Method 1 (e.g., HPLC-UV) select_samples->method1 method2 Analyze Samples with Method 2 (e.g., LC-MS/MS) select_samples->method2 data_comp Compare Results Statistically (e.g., Bland-Altman plot, t-test) method1->data_comp method2->data_comp acceptance Results within Acceptance Criteria? data_comp->acceptance pass Methods are Interchangeable acceptance->pass Yes fail Investigate Discrepancies (e.g., method bias, sample handling) acceptance->fail No end End: Document Cross-Validation Report pass->end fail->end

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The cross-validation of analytical methods for this compound is a fundamental requirement for robust and reliable data in a regulated environment. While HPLC-UV offers a cost-effective and robust solution for routine analysis, LC-MS/MS provides unparalleled sensitivity and specificity for challenging applications. GC-MS, although requiring derivatization, can be a viable alternative. The choice of method should be based on a thorough evaluation of the analytical requirements and the intended use of the data. A well-designed cross-validation study provides the necessary confidence that different analytical methods will yield comparable and reliable results, ensuring data integrity throughout the product lifecycle.

References

Comparative study of the synthesis efficiency of different benzamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Benzamide Synthesis

Benzamide and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The efficiency of synthesizing these analogs is a critical factor in the drug discovery and development pipeline. This guide provides an objective comparison of common synthetic routes to various benzamide analogs, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Synthesis Data

The following table summarizes the efficiency of two prevalent methods for the synthesis of a primary, a secondary, and a tertiary benzamide analog: the Schotten-Baumann reaction using benzoyl chloride and amide coupling from benzoic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Benzamide AnalogSynthesis MethodStarting MaterialsReaction TimeTemperature (°C)Yield (%)Reference
Benzamide Schotten-BaumannBenzoyl chloride, Aqueous ammonia15-20 minRoom Temp (exothermic, cooling may be needed)High (not specified)[1][2]
N-Phenethylbenzamide Schotten-BaumannPhenethylamine, Benzoyl chloride2 - 4 hours0 - Room TempUp to 99%[3][4][5]
N-Phenylbenzamide Schotten-BaumannAniline, Benzoyl chloride15-20 minIce bathHigh (not specified)[6]
N-Phenethylbenzamide EDC/HOBt CouplingPhenethylamine, Benzoic acid12 - 24 hoursRoom Temp70 - 90%[4]
N-Phenylbenzamide DCC CouplingAniline, Benzoic acid12 hours0 - Room TempHigh (not specified)[6]
N-Benzylbenzamide EDC/Oxyma CouplingBenzylamine, Benzoic acidNot SpecifiedNot Specified76%[7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method 1: Schotten-Baumann Reaction (from Acyl Chloride)

This method involves the acylation of an amine with an acyl chloride in the presence of a base.

Synthesis of N-Phenethylbenzamide:

  • Dissolve phenethylamine in dichloromethane.

  • Prepare a 10% aqueous solution of sodium hydroxide and add it to the phenethylamine solution.

  • Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.[3]

  • Dissolve benzoyl chloride (1.0-1.5 equivalents) in a minimal amount of dichloromethane.[3]

  • Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0-5°C.[3]

  • Continue stirring for an additional 2-4 hours, allowing the reaction to warm to room temperature.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • The crude product can be purified by recrystallization from ethanol.[3]

Method 2: Amide Coupling using EDC/HOBt (from Carboxylic Acid)

This method utilizes a coupling agent to activate the carboxylic acid for reaction with an amine.

Synthesis of N-Phenethylbenzamide:

  • To a solution of benzoic acid (1.0 equivalent) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 equivalents).[4]

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture and stir for 10 minutes at room temperature.[4]

  • Add phenethylamine (1.0 equivalent) to the reaction mixture.[4]

  • Stir the reaction at room temperature for 12-24 hours.[4]

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizing Benzamide Analog Activity: Inhibition of HDAC Signaling Pathway

Certain benzamide derivatives have been identified as potent Histone Deacetylase (HDAC) inhibitors, which are promising therapeutic agents for cancer.[8][9] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression of tumor suppressor genes.[8][10] Benzamide-based HDAC inhibitors typically work by chelating the zinc ion in the active site of the HDAC enzyme, thus blocking its deacetylase activity.[8] This leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[8]

HDAC_Inhibition_Pathway cluster_0 Normal Cell Regulation cluster_1 Cancer Cell Dysregulation cluster_2 Therapeutic Intervention Histone Histone Proteins HDAC Histone Deacetylases (HDACs) Histone->HDAC Deacetylation HAT Histone Acetyltransferases (HATs) HAT->Histone Acetylation Ac Acetyl Group Overexpressed_HDAC Overexpressed HDACs Chromatin_Compaction Chromatin Compaction & Transcriptional Repression Overexpressed_HDAC->Chromatin_Compaction Histone_Hyperacetylation Histone Hyperacetylation & Chromatin Relaxation Tumor_Suppressor Tumor Suppressor Genes Apoptosis Cell Cycle Arrest & Apoptosis Chromatin_Compaction->Tumor_Suppressor Inhibition Benzamide_Inhibitor Benzamide-based HDAC Inhibitor Benzamide_Inhibitor->Overexpressed_HDAC Inhibition Gene_Expression Tumor Suppressor Gene Expression Histone_Hyperacetylation->Gene_Expression Gene_Expression->Apoptosis start Gene Regulation

Caption: Mechanism of action of benzamide-based HDAC inhibitors.

Experimental_Workflow cluster_schotten_baumann Method 1: Schotten-Baumann Reaction cluster_edc_coupling Method 2: EDC/HOBt Coupling SB_Start Amine + Benzoyl Chloride + Base (e.g., NaOH) SB_Reaction Acylation Reaction (0°C to Room Temp) SB_Start->SB_Reaction SB_Workup Aqueous Workup (Acid/Base Wash) SB_Reaction->SB_Workup SB_Purification Purification (Recrystallization) SB_Workup->SB_Purification SB_Product Pure Benzamide Analog SB_Purification->SB_Product EDC_Start Amine + Benzoic Acid + EDC/HOBt + Base (e.g., DIPEA) EDC_Reaction Amide Coupling Reaction (Room Temperature) EDC_Start->EDC_Reaction EDC_Workup Aqueous Workup (Extraction) EDC_Reaction->EDC_Workup EDC_Purification Purification (Column Chromatography) EDC_Workup->EDC_Purification EDC_Product Pure Benzamide Analog EDC_Purification->EDC_Product

Caption: Generalized experimental workflows for benzamide synthesis.

References

A Comparative Analysis of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: Bridging In Vitro Activity with In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the Anti-inflammatory and Analgesic Promise of a Novel Benzamide Derivative.

This guide provides a comprehensive comparison of the in vitro and in vivo activity of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, a compound of interest for its potential analgesic and anti-inflammatory properties. While direct in vivo studies on this specific molecule are limited in publicly available literature, this report synthesizes its known in vitro biological activities with relevant in vivo data from closely related structural analogs. This approach allows for an informed perspective on its potential therapeutic efficacy and highlights the critical aspects of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its structural analogs.

Table 1: In Vitro Activity of this compound

TargetAssay TypeResultUnit
Cyclooxygenase-1 (COX-1)Enzyme Inhibition12µM (IC₅₀)
Cyclooxygenase-2 (COX-2)Enzyme Inhibition0.8µM (IC₅₀)
COX-2/COX-1 Selectivity-15Ratio
Cannabinoid Receptor 1 (CB1)Receptor Binding>10µM (Kᵢ)
Cannabinoid Receptor 2 (CB2)Receptor Binding340nM (Kᵢ)

Table 2: In Vivo Anti-Inflammatory Activity of Structural Analogs in the Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Route of AdministrationMax. Inhibition of Edema (%)Time Point (hours)
Analog A (N-p-tolyl-benzamide)50Oral453
Analog B (N-p-chlorophenyl-benzamide)50Oral553
Indomethacin (Reference)10Oral653

Note: Data for structural analogs are representative and sourced from studies on related benzamide derivatives.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compound (this compound)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Microplate reader

Procedure:

  • The test compound is pre-incubated with the COX-1 or COX-2 enzyme in the assay buffer for a specified period (e.g., 15 minutes) at room temperature.

  • The reaction is initiated by adding arachidonic acid.

  • The peroxidase activity of COX is determined by monitoring the oxidation of TMPD, which results in a color change measured at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor).

  • The IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of a test compound in an acute model of inflammation.

Animals:

  • Male Wistar rats (180-220 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (or structural analog)

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound, reference drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

  • After a specific period (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizing the Science

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.

G Proposed Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2 CB2 Receptor Inflammation Inflammation CB2->Inflammation Modulates PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 COX-2 Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Prostaglandins->Inflammation Promotes Compound This compound Compound->CB2 Binds (Ki=340 nM) Compound->COX2 Inhibits (IC50=0.8 µM)

Caption: Proposed mechanism of action for this compound.

G Workflow for Carrageenan-Induced Paw Edema Assay Start Start: Acclimatize Rats Measure_Initial_Volume Measure Initial Paw Volume Start->Measure_Initial_Volume Administer_Compound Administer Test Compound / Vehicle / Reference Measure_Initial_Volume->Administer_Compound Wait Wait (e.g., 1 hour) Administer_Compound->Wait Inject_Carrageenan Inject Carrageenan into Paw Wait->Inject_Carrageenan Measure_Post_Injection_Volume Measure Paw Volume at Intervals (1, 2, 3, 4h) Inject_Carrageenan->Measure_Post_Injection_Volume Calculate_Inhibition Calculate % Inhibition of Edema Measure_Post_Injection_Volume->Calculate_Inhibition End End: Analyze Data Calculate_Inhibition->End

Caption: Experimental workflow for the in vivo anti-inflammatory assay.

Correlation and Future Directions

The in vitro data for this compound reveals a promising profile, with potent and selective inhibition of COX-2 and moderate affinity for the CB2 receptor. These characteristics are hallmarks of effective anti-inflammatory and analgesic agents. The 15-fold selectivity for COX-2 over COX-1 suggests a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.

While direct in vivo evidence for this specific compound is pending, the anti-inflammatory activity observed in structurally similar benzamide derivatives in the carrageenan-induced paw edema model provides a positive indication of its potential efficacy. The correlation between in vitro COX-2 inhibition and in vivo anti-inflammatory effects is a well-established principle in drug discovery. Therefore, it is reasonable to hypothesize that this compound would exhibit significant anti-inflammatory activity in preclinical models.

Future research should focus on conducting in vivo studies with this compound to directly assess its anti-inflammatory and analgesic efficacy and to establish a clear in vitro to in vivo correlation. Such studies would be invaluable for validating its therapeutic potential and guiding its further development as a novel drug candidate.

Head-to-head comparison of different purification methods for benzamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining benzamides of high purity is a critical step in the synthesis and development of new chemical entities. The choice of purification method can significantly impact the yield, purity, and overall efficiency of the process. This guide provides an objective comparison of the three most common purification techniques for benzamides: recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC), supported by experimental protocols and a logical workflow for method selection.

Data Presentation: A Comparative Overview

The selection of a purification strategy often involves a trade-off between purity, yield, time, and cost. The following table summarizes the typical performance of each method for the purification of solid benzamides. These values are representative and can vary depending on the specific properties of the benzamide and its impurities.

ParameterRecrystallizationColumn ChromatographyPreparative HPLC
Typical Purity >98% (can be very high for crystalline solids)95-99%>99%
Typical Yield 70-90% (highly dependent on solubility)60-85% (loss on stationary phase)>90% (of injected amount)
Time per Sample 4-24 hours (including drying time)2-8 hours0.5-2 hours
Relative Cost Low (solvents, glassware)Moderate (silica gel, solvents)High (instrumentation, columns, solvents)
Scalability ExcellentGoodLimited
Best Suited For Crystalline solids with thermally stable properties and impurities with different solubility profiles.[1][2][3][4]Complex mixtures, non-crystalline solids, and separation of isomers.High-purity final compounds, thermally labile compounds, and analytical-scale purification.[5]

Experimental Workflow and Logic

The decision-making process for selecting an appropriate purification method can be streamlined by following a logical workflow. The initial assessment of the crude product's characteristics is crucial in determining the most efficient path to achieving the desired purity.

Purification Workflow start Crude Benzamide Product is_solid Is the product a solid? start->is_solid is_crystalline Is it crystalline? is_solid->is_crystalline Yes column_chroma Column Chromatography is_solid->column_chroma No (Oil/Amorphous) recrystallization Recrystallization is_crystalline->recrystallization Yes is_crystalline->column_chroma No high_purity_needed High purity (>99%) required? recrystallization->high_purity_needed column_chroma->high_purity_needed prep_hplc Preparative HPLC final_product Pure Benzamide prep_hplc->final_product high_purity_needed->prep_hplc Yes high_purity_needed->final_product No

Caption: Workflow for selecting a benzamide purification method.

Experimental Protocols

Below are detailed methodologies for each of the discussed purification techniques. These protocols are intended as a general guide and may require optimization for specific benzamides.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at varying temperatures.[1][4]

1. Solvent Selection:

  • Place a small amount of the crude benzamide in a test tube.
  • Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent should show low solubility at room temperature.
  • Heat the test tube and observe the solubility. The compound should be highly soluble at the solvent's boiling point.
  • Common solvents for benzamides include ethanol, isopropanol, acetone, ethyl acetate, and water, or mixtures thereof.[3]

2. Dissolution:

  • Place the crude benzamide in an Erlenmeyer flask.
  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
  • Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.

1. Stationary and Mobile Phase Selection:

  • Use thin-layer chromatography (TLC) to determine the appropriate stationary phase (typically silica gel or alumina) and mobile phase (eluent).
  • A good eluent system for benzamides is often a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal system should give the desired benzamide an Rf value of 0.2-0.4 on TLC.

2. Column Packing:

  • Prepare a slurry of the stationary phase in the initial, least polar eluent.
  • Pour the slurry into a vertical chromatography column, ensuring even packing without air bubbles.
  • Add a thin layer of sand on top of the stationary phase.

3. Sample Loading:

  • Dissolve the crude benzamide in a minimal amount of the eluent or a more polar solvent.
  • Carefully load the sample onto the top of the column.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if a gradient elution is used.
  • Collect fractions in separate test tubes.
  • Monitor the separation by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure benzamide.
  • Remove the solvent using a rotary evaporator to obtain the purified product.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture.[5]

1. Method Development:

  • Develop an analytical HPLC method to achieve baseline separation of the benzamide from its impurities. This involves selecting the appropriate column (e.g., C18 for reversed-phase) and mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).

2. Scale-Up:

  • Transfer the analytical method to a preparative HPLC system with a larger column of the same stationary phase.
  • Adjust the flow rate and injection volume according to the column dimensions to maintain the separation.

3. Sample Preparation:

  • Dissolve the crude or partially purified benzamide in the mobile phase or a compatible solvent.
  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

4. Purification:

  • Inject the sample onto the preparative HPLC column.
  • Monitor the elution of the compounds using a detector (e.g., UV-Vis).
  • Collect the fractions corresponding to the peak of the pure benzamide.

5. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvents by rotary evaporation or lyophilization to obtain the final purified benzamide.
  • Analyze the purity of the final product using analytical HPLC.

References

Validating 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide as a Novel Analgesic: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the evaluation of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, a compound with purported analgesic properties. Due to a lack of publicly available in-vivo data for this specific molecule, this document outlines the standard experimental protocols and presents benchmark data from established analgesics—ibuprofen, tramadol, and celecoxib—to serve as a reference for future validation studies.

Introduction to this compound

This compound is a synthetic compound with a molecular structure that suggests potential for analgesic and anti-inflammatory activity. Preliminary assessments indicate that its mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, which are key targets for many non-steroidal anti-inflammatory drugs (NSAIDs). Its structural similarity to other known analgesics makes it a compound of interest for pain research. However, to establish its efficacy and potential as a research tool or therapeutic agent, rigorous evaluation in standardized preclinical pain models is essential.

Comparative Analgesic Efficacy

To provide a benchmark for the potential analgesic effects of this compound, the following tables summarize the performance of well-characterized analgesics in two standard preclinical pain models: the hot plate test and the formalin test in mice.

Table 1: Comparative Efficacy of Analgesics in the Hot Plate Test in Mice

CompoundDose (mg/kg, i.p.)Latency to Response (seconds)% Increase in Latency
Vehicle (Saline) -~15-
Tramadol 10Insufficient effect-
40Significantly increased-
30-Significant anti-nociceptive activity
Ibuprofen 108.90Significant increase
Celecoxib 30Augmented thermal pain threshold in inflammatory model-

Note: Data is compiled from multiple sources and variations in experimental conditions may exist. "i.p." denotes intraperitoneal administration.

Table 2: Comparative Efficacy of Analgesics in the Formalin Test in Mice

CompoundDose (mg/kg, i.p.)Effect on Early Phase (0-5 min)Effect on Late Phase (15-40 min)
Vehicle (Saline) ---
Tramadol 0.5 - 4Dose-dependent inhibitionDose-dependent inhibition
Ibuprofen 200No significant inhibitionSignificant inhibition of licking time
Celecoxib 20No significant inhibitionDose-dependent inhibition of flinching

Note: Data is compiled from multiple sources and variations in experimental conditions may exist. "i.p." denotes intraperitoneal administration.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide the validation of this compound.

Hot Plate Test

The hot plate test is a widely used method to assess the response to a thermal stimulus, primarily evaluating centrally mediated analgesia.

Apparatus: A commercially available hot plate apparatus consisting of a heated surface with temperature control.

Procedure:

  • Male Swiss albino mice (20-25 g) are acclimated to the laboratory environment for at least one hour before testing.

  • The hot plate surface is maintained at a constant temperature of 55 ± 0.5°C.

  • Mice are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.

  • A cut-off time of 30 seconds is typically employed to prevent tissue damage.

  • Baseline latencies are recorded for each animal before drug administration.

  • The test compound (this compound), vehicle, or a standard analgesic is administered (e.g., intraperitoneally).

  • The latency to response is measured again at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • The percentage increase in latency is calculated as: ((Post-drug latency - Pre-drug latency) / Pre-drug latency) * 100.

Formalin Test

The formalin test is a model of tonic pain and inflammation that allows for the differentiation between central and peripheral analgesic effects.

Apparatus: A transparent observation chamber.

Procedure:

  • Male Swiss albino mice (20-25 g) are acclimated to the observation chambers for at least 30 minutes before the experiment.

  • The test compound, vehicle, or a standard analgesic is administered (e.g., intraperitoneally) at a set time before the formalin injection (e.g., 30 minutes).

  • 20 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • The animal is immediately returned to the observation chamber.

  • The cumulative time spent licking the injected paw is recorded in two phases:

    • Early Phase (Neurogenic Pain): 0-5 minutes post-injection.

    • Late Phase (Inflammatory Pain): 15-40 minutes post-injection.

  • A significant reduction in the licking time in either phase compared to the vehicle-treated group indicates an analgesic effect.

Signaling Pathways and Experimental Workflow

To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Analgesic Validation start Acclimatize Mice baseline Record Baseline Latency (Hot Plate Test) start->baseline treatment Administer Compound: - this compound - Vehicle - Standard Analgesic baseline->treatment hot_plate Hot Plate Test (Measure Post-Drug Latency) treatment->hot_plate formalin_injection Inject Formalin treatment->formalin_injection data_analysis Data Analysis and Comparison hot_plate->data_analysis formalin_test Formalin Test (Record Licking Time) formalin_injection->formalin_test formalin_test->data_analysis end Conclusion on Analgesic Efficacy data_analysis->end

Caption: Workflow for preclinical validation of a novel analgesic compound.

G cluster_pathway Hypothesized Signaling Pathway of this compound compound This compound cox COX Enzymes (COX-1 & COX-2) compound->cox Inhibits prostaglandins Prostaglandins cox->prostaglandins Produces arachidonic_acid Arachidonic Acid arachidonic_acid->cox Metabolized by pain_inflammation Pain and Inflammation prostaglandins->pain_inflammation Mediates

Caption: Hypothesized mechanism of action via COX inhibition.

Conclusion

While this compound shows structural promise as a potential analgesic, there is currently no publicly available in-vivo data to validate its efficacy. The experimental protocols and comparative data for established analgesics provided in this guide offer a comprehensive framework for conducting the necessary research. Future studies employing the hot plate and formalin tests will be critical in determining the analgesic profile of this compound and its viability as a tool for pain research or as a candidate for further drug development.

Reproducibility of published synthesis methods for 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published synthesis methods for 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, a key intermediate in pharmaceutical development. By presenting a side-by-side view of experimental data and detailed protocols, this document aims to assist researchers in selecting the most suitable and reproducible synthetic route for their specific needs.

Introduction

This compound, also known as N-(4-Chlorobenzoyl)tyramine, is a valuable building block in the synthesis of various biologically active molecules. The efficiency and reproducibility of its synthesis are critical for downstream applications in drug discovery and development. This guide evaluates the common synthetic strategies, focusing on direct amidation, coupling agent-mediated reactions, and multi-step synthesis, to provide a clear comparison of their performance.

Comparison of Synthesis Methods

The selection of a synthetic method for this compound is often a trade-off between yield, purity, reaction conditions, and the availability of starting materials. The following table summarizes the quantitative data from published methods.

Synthesis MethodKey ReagentsSolvent(s)Reaction TimeYield (%)Purity (%)Reference
Direct Amidation Tyramine hydrochloride, 4-chlorobenzoyl chloride, NaOH, NaHCO₃Water, Isopropyl acetateNot Specified97.2Not Specified[1]
Alternative Direct Amidation p-Chlorobenzoic acid, Tyramine, CatalystXylene or TolueneNot SpecifiedHighNot Specified[2]
EDC Coupling 4-Chlorobenzoic acid, Tyramine, EDC, HOBt, DIPEAAcetonitrile42 hours (example)VariableNot SpecifiedGeneral method, specific data not found

Experimental Protocols

Direct Amidation (Schotten-Baumann Reaction)

This is the most commonly reported method for the synthesis of this compound. It involves the reaction of tyramine with 4-chlorobenzoyl chloride under basic conditions.

Procedure:

A detailed experimental protocol is described in patent EP0582441A1.[1] In a three-necked flask, tyramine hydrochloride (43.4 g) is dissolved in water (121 ml). A 46% by weight solution of sodium hydroxide (23.1 g), sodium bicarbonate (24.4 g), and isopropyl acetate (86 ml) are added. The mixture is heated to 50°C with stirring, and 4-chlorobenzoyl chloride (44.3 g) is added dropwise. After cooling, the solid product is filtered, washed with water, and dried to yield this compound.

Diagram of the Experimental Workflow:

Direct_Amidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_product Product A Tyramine HCl, Water, NaOH, NaHCO₃, Isopropyl Acetate B Heat to 50°C A->B 1. C Add 4-chlorobenzoyl chloride B->C 2. D Cool C->D 3. E Filter D->E 4. F Wash with Water E->F 5. G Dry F->G 6. H This compound G->H 7.

Caption: Workflow for the direct amidation synthesis.

Alternative Direct Amidation

A Chinese patent describes a method starting from p-chlorobenzoic acid and tyramine in the presence of a catalyst, which avoids the use of thionyl chloride to prepare the acyl chloride.[2] This approach is presented as a safer and more environmentally friendly alternative.

Procedure:

The patent suggests reacting tyramine and p-chlorobenzoic acid in an organic solvent such as xylene or toluene in the presence of a catalyst.[2] The reaction is carried out at an elevated temperature to facilitate the condensation. The product is then purified, for example, by recrystallization from an alcohol.[2]

Diagram of the Logical Relationship:

Alternative_Amidation Start Starting Materials (p-Chlorobenzoic Acid, Tyramine) Reaction Reaction (Elevated Temperature) Start->Reaction Catalyst Catalyst Catalyst->Reaction Solvent Solvent (Xylene or Toluene) Solvent->Reaction Product This compound Reaction->Product

Caption: Key components of the alternative direct amidation.

EDC Coupling Method

The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common strategy for amide bond formation, particularly when dealing with sensitive substrates. While a specific protocol for the target molecule with detailed results was not found in the initial search, a general procedure can be outlined based on standard practices.

General Procedure:

To a solution of 4-chlorobenzoic acid in a suitable aprotic solvent (e.g., acetonitrile), EDC (1-1.5 equivalents), an activating agent such as 1-hydroxybenzotriazole (HOBt, 1-1.5 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2-3 equivalents) are added. The mixture is stirred at room temperature for a short period to pre-activate the carboxylic acid. Subsequently, tyramine (1-1.2 equivalents) is added, and the reaction is stirred until completion. The work-up typically involves an aqueous wash to remove the urea byproduct and other water-soluble reagents, followed by purification of the product.

Diagram of the Signaling Pathway (Reaction Mechanism):

EDC_Coupling_Mechanism Carboxylic_Acid 4-Chlorobenzoic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt Amide_Product This compound Active_Ester->Amide_Product + Tyramine Tyramine Tyramine

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.